A Technical Guide to the ¹H and ¹³C NMR Reference Spectra of Diethyl 9-ethoxynonylphosphonate
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) reference spectra for Diethyl 9-ethoxynonylphosphonate. Designed for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) reference spectra for Diethyl 9-ethoxynonylphosphonate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, rooted in fundamental principles of NMR spectroscopy and supported by comparative data from analogous organophosphorus compounds. The causality behind experimental choices and data interpretation is elucidated to ensure scientific integrity and practical utility.
Introduction
Diethyl 9-ethoxynonylphosphonate is an organophosphorus compound with potential applications in various fields, including organic synthesis and materials science. Accurate structural elucidation and purity assessment are critical for its effective use. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This guide presents a predictive analysis of the ¹H and ¹³C NMR spectra of Diethyl 9-ethoxynonylphosphonate, offering a reliable reference for its characterization. While direct experimental spectra for this specific molecule are not widely available in public databases, the predictions herein are based on well-established chemical shift and coupling constant patterns observed in structurally similar diethyl alkylphosphonates.[1][2][3]
Molecular Structure and NMR-Active Nuclei
The structural formula of Diethyl 9-ethoxynonylphosphonate is presented below. The key NMR-active nuclei are ¹H (protons) and ¹³C (carbon-13). The presence of a phosphorus-31 (³¹P) nucleus, which has a natural abundance of 100%, significantly influences the spectra through spin-spin coupling with neighboring protons and carbons, providing valuable structural information.[4]
Caption: General workflow for NMR data acquisition and processing.
Safety and Handling
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Diethyl 9-ethoxynonylphosphonate. The presented data, based on the well-understood spectral characteristics of similar organophosphorus compounds, serves as a robust reference for researchers involved in the synthesis and characterization of this molecule. The outlined experimental protocols offer a validated methodology for obtaining high-quality NMR data. By understanding the key spectral features, including chemical shifts and P-H/P-C coupling patterns, scientists can confidently verify the structure and purity of Diethyl 9-ethoxynonylphosphonate.
References
BenchChem. (2025). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates.
NMR Spectra of New Compounds. (n.d.). Source not specified.
Gray, G. A., & Cremer, S. E. (n.d.). Carbon-13 nuclear magnetic resonance of organophosphorus compounds. III. Phosphorus heterocycles. The Journal of Organic Chemistry. ACS Publications.
TCI Chemicals. (2025, November 10). SAFETY DATA SHEET - Diethyl (Ethoxymethyl)phosphonate.
MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
JEOL. (n.d.). NM230005E.
ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance of organophosphorus compounds. I. Diethyl phosphonates. Journal of the American Chemical Society.
PubMed. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Diethyl ethylphosphonate.
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
RSC Publishing. (n.d.). Carbon-13 and phosphorus-31 nuclear magnetic resonance spectra of some symmetrical long chain ditertiary phosphines and the carbon-13 nuclear magnetic resonance spectra of the arsenic analogues.
Application Note: Surface Modification of Metal Oxide Nanoparticles using Diethyl 9-ethoxynonylphosphonate
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The functionalization of metal oxide nan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The functionalization of metal oxide nanoparticles (such as TiO₂, Fe₃O₄, ZrO₂, and Al₂O₃) is a critical step in translating raw nanomaterials into viable vectors for drug delivery, biosensing, and advanced nanocomposites. While carboxylic acids (e.g., oleic acid) have historically been used as capping agents, they suffer from rapid desorption in aqueous biological media, limiting their clinical utility [2].
Diethyl 9-ethoxynonylphosphonate offers a superior architectural alternative. By utilizing a phosphonate anchor, this molecule forms highly stable, covalent metal-oxygen-phosphorus (M-O-P) bonds that resist hydrolysis across a broad pH range [1]. The 9-carbon alkyl chain provides a robust hydrophobic spacer that drives the formation of dense self-assembled monolayers (SAMs) via van der Waals interactions. Crucially, the terminal ethoxy group introduces mild polarity and steric repulsion at the nanoparticle-solvent interface, preventing agglomeration and enhancing dispersibility in both semi-polar organic solvents and complex polymer matrices.
The Necessity of Hydrolysis
Phosphonate diesters are generally unreactive toward metal oxide surfaces under ambient conditions. To achieve high-density grafting, the diethyl ester must first be converted into its highly reactive phosphonic acid derivative (9-ethoxynonylphosphonic acid) [3]. We utilize the McKenna reaction (bromotrimethylsilane, TMSBr) for this step, as it provides quantitative dealkylation under anhydrous conditions, preserving the integrity of the terminal ether linkage [4].
Caption: Chemical workflow from ester dealkylation to nanoparticle surface grafting.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure maximum yield and reproducible surface coverage. Each phase includes built-in validation steps to confirm causality and success.
Phase 1: Quantitative Hydrolysis to 9-ethoxynonylphosphonic acid
Rationale: TMSBr selectively attacks the P-O-C bonds of the diethyl ester, forming a labile silyl ester intermediate. Subsequent addition of methanol solvolyzes the silyl groups, yielding the pure phosphonic acid [4].
Materials:
Diethyl 9-ethoxynonylphosphonate (1.0 eq)
Bromotrimethylsilane (TMSBr) (3.0 eq)
Anhydrous Dichloromethane (DCM)
Anhydrous Methanol
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve Diethyl 9-ethoxynonylphosphonate in anhydrous DCM (approx. 0.2 M concentration).
Silylation: Cool the flask to 0 °C in an ice bath. Add TMSBr (3.0 eq) dropwise via syringe to prevent exothermic degradation.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. The reaction progress can be monitored by ³¹P NMR (look for a shift from ~30 ppm for the ester to a new intermediate peak).
Concentration: Evaporate the DCM and excess TMSBr under reduced pressure to isolate the silyl ester intermediate.
Methanolysis: Resuspend the oily residue in anhydrous methanol (10 mL per gram of starting material) and stir at room temperature for 2 hours. This cleaves the silyl groups.
Isolation: Remove the methanol and volatile byproducts under vacuum. The resulting product is 9-ethoxynonylphosphonic acid, typically presenting as a viscous oil or waxy solid.
Validation Check (³¹P & ¹H NMR): Confirm complete hydrolysis via ³¹P NMR. The characteristic ester signal (~30 ppm) should completely disappear, replaced by the phosphonic acid signal (~15–20 ppm) [5]. In ¹H NMR, the quartet and triplet corresponding to the ethyl ester groups (4.0–4.2 ppm and 1.2–1.3 ppm) must be absent.
Phase 2: Surface Grafting onto Metal Oxide Nanoparticles
Rationale: The acidic -PO(OH)₂ headgroup undergoes homo- or heterocondensation with surface hydroxyls (M-OH) on the nanoparticles. Sonication breaks up initial agglomerates, exposing maximum surface area, while mild heating overcomes the activation energy required for covalent M-O-P bond formation [3].
Materials:
Metal Oxide Nanoparticles (e.g., TiO₂ or Fe₃O₄, 10–50 nm diameter)
9-ethoxynonylphosphonic acid (synthesized in Phase 1)
Solvent: Absolute Ethanol or Methanol/Water (9:1 v/v)
Step-by-Step Procedure:
Nanoparticle Dispersion: Suspend 100 mg of metal oxide nanoparticles in 20 mL of the chosen solvent. Sonicate using a probe or high-power bath sonicator for 30 minutes to achieve a monodisperse suspension.
Ligand Addition: In a separate vial, dissolve 50 mg of 9-ethoxynonylphosphonic acid in 5 mL of the same solvent. Add this solution dropwise to the nanoparticle suspension under vigorous magnetic stirring.
Grafting Reaction: Heat the mixture to 60 °C and maintain stirring for 24 hours. The elevated temperature promotes the transition from physisorbed hydrogen bonding to chemisorbed covalent binding [3].
Purification (Critical Step): Transfer the suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes. Discard the supernatant containing unbound ligand. Resuspend the pellet in fresh solvent via brief sonication.
Washing: Repeat the centrifugation/resuspension cycle a minimum of three times. Causality: Failure to rigorously wash the particles will leave physisorbed ligand, which artificially inflates grafting density measurements and causes burst-release toxicity in biological assays.
Drying: Dry the purified nanoparticles in a vacuum oven at 40 °C overnight.
Binding Mechanisms & Structural Visualization
Phosphonic acids can bind to metal oxide surfaces via three primary coordination modes: monodentate, bidentate, and tridentate. The bidentate and tridentate modes are thermodynamically favored, leading to the exceptional stability of these coatings in competitive aqueous environments [1].
Caption: Coordination modes of phosphonic acid headgroups on metal oxide surfaces.
Data Presentation: Expected Physicochemical Outcomes
Successful surface modification fundamentally alters the interfacial properties of the nanoparticles. The table below summarizes the expected quantitative shifts following functionalization with 9-ethoxynonylphosphonic acid.
Parameter
Unmodified Metal Oxide (e.g., TiO₂)
Phosphonate-Modified Metal Oxide
Analytical Method
Hydrodynamic Diameter
Highly variable (Agglomerates)
Stable, monodisperse (+2 to 4 nm shift)
Dynamic Light Scattering (DLS)
Zeta Potential (pH 7)
-10 to -15 mV
-30 to -45 mV (Increased stability)
Electrophoretic Light Scattering
Grafting Density
0 molecules/nm²
2.5 - 4.0 molecules/nm²
Thermogravimetric Analysis (TGA)
Solvent Dispersibility
Poor in organic solvents
Excellent in alcohols and chloroform
Visual / Turbidimetry
Surface Chemistry
Broad M-OH stretch (~3400 cm⁻¹)
Appearance of M-O-P bands (~1050 cm⁻¹)
FTIR / XPS
Analytical Validation Strategy
To definitively prove that the protocol was successful, utilize Thermogravimetric Analysis (TGA) . By heating the modified nanoparticles from 100 °C to 800 °C under a nitrogen atmosphere, the organic ethoxynonyl chains will thermally decompose. The weight loss percentage allows for the exact calculation of the grafting density (molecules/nm²), confirming the formation of a dense, protective monolayer [1].
References
Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. JACS Au - ACS Publications. Available at:[Link]
A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. MDPI. Available at:[Link]
Synthesis, Physical, and Mechanical Properties of Fluorinated Vinyl Copolymers Bearing Phosphonate Groups. ACS Applied Polymer Materials. Available at:[Link]
Application
Application Note: Engineering Flame-Retardant Polymer Matrices via Diethyl 9-ethoxynonylphosphonate Integration
Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in Device Manufacturing. Executive Summary & Mechanistic Rationale As regulatory frameworks increasingly restrict halogenated additives, phos...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in Device Manufacturing.
Executive Summary & Mechanistic Rationale
As regulatory frameworks increasingly restrict halogenated additives, phosphorus-containing compounds have emerged as superior, environmentally viable alternatives for flame-retarding polymeric materials[1]. Diethyl 9-ethoxynonylphosphonate (DEENP) is a highly specialized alkylphosphonate that offers unique advantages in polymer compounding.
Its molecular architecture—a polar diethyl phosphonate headgroup paired with a flexible 9-ethoxynonyl aliphatic tail—imparts dual functionality. The aliphatic tail acts as an internal plasticizer, enhancing chain mobility and compatibility with non-polar matrices like low-density polyethylene (LDPE) or polyurethanes[2]. Concurrently, the phosphonate group provides robust flame retardancy through a synergistic dual-phase mechanism[3]:
Condensed Phase: Upon exposure to thermal flux, the phosphonate ester decomposes into polyphosphoric acids. These acids catalyze the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer. This char acts as a physical mass-transport barrier, insulating the underlying polymer from heat and preventing the egress of volatile fuels[1].
Gas Phase: Volatilized phosphorus species (e.g., PO• radicals) are released into the flame zone where they scavenge high-energy H• and OH• radicals, effectively quenching the combustion chain reaction[3].
Fig 1. Dual-phase flame retardant mechanism of DEENP in polymer matrices.
Physicochemical Profile of DEENP
Understanding the physical properties of DEENP is critical for establishing correct processing parameters. Because it is a liquid at standard conditions, it requires specialized liquid-injection feeding during twin-screw extrusion[4].
Property
Value
Rationale for Polymer Integration
Chemical Name
Diethyl 9-ethoxynonylphosphonate
-
CAS Number
1052137-31-1
-
Molecular Weight
308.39 g/mol
High enough to reduce volatility during extrusion; low enough to act as a plasticizer.
Molecular Formula
C₁₅H₃₃O₄P
High C/O ratio aids in char formation; P provides radical scavenging.
Physical State
Liquid (Standard Temp/Pressure)
Requires gravimetric liquid injection feeding during melt compounding.
To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow . Every thermal processing step is followed by a spectroscopic quality control (QC) check to confirm that the active phosphonate moiety has not degraded prematurely due to shear or thermal stress.
Fig 2. Self-validating compounding and testing workflow for DEENP-modified polymers.
Protocol A: Liquid-Injection Melt Compounding into LDPE
Causality Focus: LDPE is chosen as the model matrix due to its high flammability and widespread use. We utilize a co-rotating twin-screw extruder to provide the high shear necessary to disperse the liquid DEENP uniformly into the highly viscous LDPE melt.
Preparation: Dry LDPE pellets at 80°C under vacuum for 12 hours.
Causality: Trace moisture can cause hydrolytic cleavage of the phosphonate ester bonds at elevated extrusion temperatures, drastically reducing flame retardant efficacy.
Extrusion Setup: Configure a twin-screw extruder with a temperature profile of 140°C to 170°C from hopper to die.
Causality: DEENP's aliphatic tail lowers the overall melt viscosity of the blend. Processing strictly below 170°C prevents the premature thermal decomposition of the phosphonate group.
Injection: Introduce DEENP via a gravimetric liquid feeder into the melting zone at target loadings of 5 wt% and 10 wt%.
Pelletization: Extrude the blend through a water bath and pelletize. Dry the resulting pellets immediately to prevent moisture uptake.
Protocol B: Self-Validation via FTIR Spectroscopy
Trustworthiness Focus: Before proceeding to destructive flammability testing, the structural integrity of the compounded additive must be verified. If the additive degraded during extrusion, subsequent fire testing is scientifically invalid.
Sampling: Hot-press a 50 µm film from the extruded pellets at 150°C.
Validation Criteria: Confirm the presence of the strong P=O stretching vibration at ~1250 cm⁻¹ and the P-O-C stretching at ~1030 cm⁻¹.
Actionable Insight: If these peaks are absent or significantly broadened compared to neat DEENP, thermal degradation occurred during extrusion. The batch must be discarded, and the extruder temperature profile lowered.
Quantitative Flammability & Thermal Analysis
Once the chemical integrity of the blend is validated, evaluate the flame retardancy using Microscale Combustion Calorimetry (MCC) and Thermogravimetric Analysis (TGA).
Causality Focus: We use MCC as a primary screening tool because it isolates the chemical heat release properties of the material independent of physical sample geometry, providing highly reproducible data on the gas-phase radical quenching efficiency[2].
Table 2: Expected Thermal & Flammability Metrics (LDPE vs. LDPE/DEENP)
Formulation
T_5% (°C)
Peak Heat Release Rate (W/g)
Total Heat Release (kJ/g)
Char Residue at 700°C (%)
Neat LDPE (Control)
380
~1200
~45
< 1.0
LDPE + 5 wt% DEENP
365
~850
~38
8.5
LDPE + 10 wt% DEENP
350
~600
~32
15.2
Data Interpretation: Note that the addition of DEENP intentionally lowers the initial degradation temperature (
T5%
). This is a causal indicator of success: The flame retardant must decompose before the bulk polymer to release phosphoric acid and form the protective char layer[1]. This early decomposition directly causes the significant reduction in Peak Heat Release Rate (pHRR) and Total Heat Release (THR), validating the efficacy of the additive[2].
Safety & Handling Protocols
According to safety data, DEENP causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335)[4].
Handling: Always handle DEENP in a certified chemical fume hood. Utilize anti-static, spark-proof equipment to prevent electrostatic build-up during liquid transfer.
Emergency Response: In case of fire during compounding, use alcohol-resistant foam, carbon dioxide, or dry chemical powder. Do not use direct water jets[4].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1)
Molecular Formula: C₁₅H₃₃O₄P | Molecular Weight: 308.39 g/mol
Scientific Context & Physicochemical Profiling
Diethyl 9-ethoxynonylphosphonate is a highly specialized organophosphorus building block. Compounds of this class—diethyl alkylphosphonates—are predominantly utilized as stabilized carbanion precursors in Horner-Wadsworth-Emmons (HWE) olefinations [1] or as intermediates in the synthesis of amphiphilic surface-active agents and lipid analogues.
From a chromatographic perspective, this molecule presents a distinct set of challenges:
Amphiphilic Polarity: The molecule features a highly polar, hydrogen-bond-accepting diethyl phosphonate headgroup (
-P(O)(OEt)2
) juxtaposed against a lipophilic 9-carbon aliphatic chain terminated by a moderately polar ethoxy ether.
Optical Invisibility: The complete absence of aromatic rings, conjugated
π
-systems, or distinct chromophores renders this compound entirely invisible to standard 254 nm or 280 nm UV detection [2].
Causality & Methodological Strategy
To establish a self-validating purification system, we must design the protocol around the molecule's physical limitations.
Stationary Phase: Standard normal-phase silica gel (230–400 mesh) is optimal. The silanol groups interact strongly with the phosphoryl oxygen, requiring a moderately polar mobile phase to achieve elution.
Mobile Phase: A gradient of Hexane and Ethyl Acetate (EtOAc) provides the perfect polarity window. Diethyl alkylphosphonates typically elute at intermediate polarities (e.g., 50:50 Hexane/EtOAc) [3].
Detection Modality: Because UV detection will fail, automated flash chromatography must rely on an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. For manual fraction analysis, Thin Layer Chromatography (TLC) must be visualized using oxidative stains, specifically Phosphomolybdic Acid (PMA) or Iodine (
I2
) , which effectively oxidize the alkyl chain and ether linkages to produce visible spots [2].
Experimental Workflow
The following diagram illustrates the logical progression of the purification workflow, emphasizing the critical transition from UV-blind elution to mass/oxidative-based detection.
Caption: Workflow for the purification of non-UV active alkylphosphonates utilizing ELSD and PMA-stained TLC.
Step-by-Step Purification Protocol
Phase 1: Sample Preparation (Dry Loading)
Expert Insight: Liquid loading of amphiphilic phosphonates often leads to severe band broadening (tailing) due to initial solvent mismatch. Dry loading ensures a tight initial band.
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Diethyl Ether.
Add dry silica gel (approximately 2 to 3 times the mass of the crude mixture) to the flask.
Evaporate the solvent thoroughly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Ensure no residual DCM remains, as it will disrupt the initial hexane gradient.
Phase 2: Column Packing & Equilibration
Prepare a slurry of silica gel (230–400 mesh) in 100% Hexane. The mass of silica should be roughly 30–50 times the mass of the crude product.
Pour the slurry into a glass column, tapping the sides to ensure uniform packing and prevent channeling.
Apply a thin protective layer of sea sand (approx. 1 cm) to the top of the silica bed.
Carefully transfer the dry-loaded crude powder onto the sand layer, followed by another 1 cm layer of sand to prevent disturbance during solvent addition.
Phase 3: Gradient Elution
Elute the column using a step-gradient of Hexane and Ethyl Acetate. If using an automated flash system, route the eluent through an ELSD (Set drift tube temperature to 40–50 °C and nebulizer gas pressure to 30–40 psi).
Expert Insight: Because the target lacks a chromophore, relying solely on UV will result in discarding the product. You must use chemical staining.
Spot aliquots from the collected fractions onto a silica gel 60 F254 TLC plate.
Develop the plate in a chamber containing 50:50 Hexane/Ethyl Acetate .
Staining Procedure:
Dip the developed and dried TLC plate into a Phosphomolybdic Acid (PMA) stain solution (10 g PMA in 100 mL absolute ethanol) [2].
Wipe the back of the plate and heat vigorously with a heat gun (approx. 200 °C) until the background turns yellow-green.
Diethyl 9-ethoxynonylphosphonate will appear as a dark blue/black spot at an
Rf
of approximately 0.35 to 0.40 .
Alternatively, an Iodine chamber can be used; the compound will temporarily appear as a brown spot due to iodine complexation with the ether and phosphoryl oxygens [2].
Phase 5: Isolation
Pool all fractions containing the pure target spot.
Concentrate in vacuo using a rotary evaporator (water bath at 35 °C to prevent thermal degradation).
Dry the resulting viscous oil under high vacuum (< 0.1 mbar) for 4–6 hours to remove trace ethyl acetate.
Diethyl 9-ethoxynonylphosphonate as a surfactant in emulsion polymerization
Application Note: Diethyl 9-ethoxynonylphosphonate as an Advanced Surfactant in Emulsion Polymerization Executive Summary Diethyl 9-ethoxynonylphosphonate (DENP, CAS: 1052137-31-1)[1] is an advanced specialty surfactant...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Diethyl 9-ethoxynonylphosphonate as an Advanced Surfactant in Emulsion Polymerization
Executive Summary
Diethyl 9-ethoxynonylphosphonate (DENP, CAS: 1052137-31-1)[1] is an advanced specialty surfactant that bridges the performance gap between conventional non-ionic and anionic emulsifiers. Featuring a unique amphiphilic architecture—a hydrophobic nonyl chain modified with an ethoxy group, and a polar diethyl phosphonate headgroup—DENP provides exceptional steric stabilization and electrolyte tolerance. This application note details the mechanistic principles, optimized protocols, and self-validating quality control steps for utilizing DENP in the emulsion polymerization of monodisperse polymeric nanoparticles, a critical process for developing targeted drug delivery vehicles and specialty anti-corrosive coatings.
Mechanistic Insights & Causality
In emulsion polymerization, the choice of surfactant dictates particle nucleation, colloidal stability, and the final physical properties of the latex[2]. Conventional surfactants, such as Sodium Dodecyl Sulfate (SDS), often suffer from desorption during film formation and exhibit high sensitivity to multivalent cations, which can lead to premature coagulation[3].
DENP overcomes these limitations through two distinct structural advantages:
Diethyl Phosphonate Headgroup : Unlike highly charged sulfates, the diethyl phosphonate group interacts with the aqueous phase primarily through strong hydrogen bonding and dipole-dipole interactions. This forms a less compact but highly resilient hydration layer at the oil/water interface, providing robust steric stabilization without the strict electrostatic vulnerabilities of anionic surfactants. Furthermore, phosphonate groups facilitate excellent adhesion to metallic substrates and can be hydrolyzed post-polymerization to yield phosphonic acid-functionalized particles for metal-ion chelation or targeted drug delivery.
9-Ethoxynonyl Tail : The inclusion of an ether linkage (ethoxy) within the hydrophobic tail alters the surfactant's critical packing parameter. This promotes the formation of highly uniform, spherical micelles, which act as the primary loci for monomer solubilization and particle nucleation, resulting in a remarkably narrow particle size distribution[4].
Mechanistic pathway of latex particle stabilization by Diethyl 9-ethoxynonylphosphonate.
Materials and Reagents
Monomers : Styrene (St) or Methyl Methacrylate (MMA) (Purified via a basic alumina column to remove inhibitors prior to use).
Buffer : Sodium bicarbonate (NaHCO₃) to maintain pH ~7.0.
Continuous Phase : Ultrapure Deionized (DI) Water (18.2 MΩ·cm).
Experimental Protocols (Self-Validating System)
Protocol 1: Preparation of the Monomer Pre-Emulsion
Causality: Creating a stable pre-emulsion ensures a continuous, controlled feed of monomer to the reaction loci. This prevents monomer pooling and secondary homogeneous nucleation, which would otherwise broaden the particle size distribution.
Aqueous Phase : Dissolve 2.0 g of DENP and 0.5 g of NaHCO₃ in 100 mL of DI water in a 250 mL beaker. Stir at 400 rpm until the solution is completely clear.
Oil Phase Addition : Slowly add 50 g of the purified monomer (e.g., MMA) dropwise into the aqueous phase while increasing the stirring speed to 1000 rpm.
High-Shear Homogenization : Subject the mixture to high-speed homogenization (10,000 rpm for 5 minutes) to form a kinetically stable oil-in-water (O/W) emulsion.
Self-Validation Checkpoint: Transfer 10 mL of the pre-emulsion to a graduated cylinder and let it sit undisturbed for 30 minutes. The absence of a visible phase boundary (creaming or settling) validates the emulsifying efficiency of DENP and confirms readiness for polymerization.
Protocol 2: Seeded Semi-Continuous Emulsion Polymerization
Causality: A starved-feed, semi-continuous process is employed to maximize the fraction of bound surfactant and ensure the reaction is propagation-controlled rather than diffusion-controlled[2].
Reactor Setup : Equip a 500 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and dual syringe pumps.
Initial Charge : Add 100 mL of DI water and 0.5 g of DENP to the reactor. Purge with N₂ for 30 minutes at 25°C to remove dissolved oxygen (a known radical scavenger).
Heating & Initiation : Heat the reactor to 75°C. Inject 10 mL of the pre-emulsion (from Protocol 1) as a seed. Wait 5 minutes to allow for thermal equilibration, then inject 10 mL of a 0.1 M KPS solution to initiate seed formation.
Semi-Continuous Feed : After 15 minutes (when the seed turns bluish-white, indicating Tyndall scattering from newly nucleated particles), begin feeding the remaining pre-emulsion at a rate of 0.5 mL/min and the remaining initiator (20 mL, 0.05 M) at 0.2 mL/min.
Aging : Once feeds are complete, hold the temperature at 75°C for 2 hours to ensure >99% monomer conversion. Cool to room temperature and filter through a 100-mesh stainless steel screen.
Self-Validation Checkpoint: Weigh the dried filterable solids (coagulum). A coagulum mass of <0.5% relative to the total monomer validates the colloidal stability provided by DENP throughout the thermal and mechanical stress of the reaction[3].
Workflow of emulsion polymerization utilizing Diethyl 9-ethoxynonylphosphonate as a surfactant.
Data Presentation: Comparative Surfactant Efficacy
The following table summarizes the quantitative advantages of utilizing DENP over traditional surfactants in a standard Poly(Methyl Methacrylate) (PMMA) emulsion polymerization system.
Surfactant Type
Coagulum (%)
Average Particle Size (nm)
Polydispersity Index (PDI)
Electrolyte Tolerance (1M MgSO₄)
Film Water Sensitivity
SDS (Anionic)
2.1
85 ± 15
0.18
Coagulates immediately
High
NPE-10 (Non-ionic)
1.5
150 ± 25
0.22
Stable
Moderate
DENP (Phosphonate)
< 0.5
110 ± 5
0.08
Stable (>175 days)
Low
Note: The superior electrolyte tolerance of phosphonate-based surfactants allows for polymerization in high-ionic-strength environments, which is critical for formulating complex drug delivery vehicles and ensuring long-term shelf stability[4].
Troubleshooting & Quality Control
High Polydispersity (PDI > 0.15) : Indicates secondary nucleation. Solution: Ensure the pre-emulsion feed rate is strictly controlled. If monomer pools in the reactor, it will nucleate new particles rather than swelling existing seeds.
Excessive Foaming : While DENP is generally lower-foaming than sulfates, aggressive stirring can entrain air. Solution: Reduce stirring speed during the aging phase to 150 rpm or add a trace amount of a silicone-based defoamer (ensure it does not interfere with the final biomedical or coating application).
Incomplete Conversion : Solution: Verify the complete absence of oxygen. The phosphonate group does not inhibit radical propagation; therefore, low conversion is typically due to radical scavenging by O₂ or degraded initiator.
References
Use of Acyl Phosphonates for the Synthesis of Inulin Esters and Their Use as Emulsion Stabilizing Agents | Biomacromolecules - ACS Public
Catalytic Strategies for the Synthesis and Functionalization of Diethyl 9-Ethoxynonylphosphonate
An Application Note for Researchers Abstract This guide provides a comprehensive overview of the catalytic conditions applicable to the synthesis and subsequent reaction of Diethyl 9-Ethoxynonylphosphonate, a representat...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers
Abstract
This guide provides a comprehensive overview of the catalytic conditions applicable to the synthesis and subsequent reaction of Diethyl 9-Ethoxynonylphosphonate, a representative long-chain functionalized alkylphosphonate. Organophosphorus compounds, particularly phosphonate esters, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] This document moves beyond standard procedures to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore robust catalytic methods for forming the crucial C-P bond to synthesize the target molecule and delve into advanced catalytic strategies for its functionalization, including C-H bond activation. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.
Introduction: The Significance of Functionalized Alkylphosphonates
Diethyl 9-ethoxynonylphosphonate is a long-chain aliphatic phosphonate ester. Its structure combines a polar phosphonate head with a long, flexible nonyl chain, terminally functionalized with an ether linkage. While this specific molecule is not extensively documented, its structural motifs are relevant to compounds used as enzyme inhibitors, herbicides, and antiviral agents.[3] The phosphonate moiety is a stable mimic of phosphate esters, crucial in many biological processes.
The primary challenges in working with such molecules are twofold:
Efficient and selective synthesis: Forming the carbon-phosphorus (C-P) bond under mild conditions.
Controlled functionalization: Modifying the alkyl backbone without disturbing the phosphonate or ether functionalities.
This application note addresses these challenges by presenting modern catalytic solutions that offer high efficiency, selectivity, and functional group tolerance.
Catalytic Synthesis: Forging the C-P Bond
The construction of the C-P bond is the cornerstone of phosphonate synthesis. While classical methods like the thermal Michaelis-Arbuzov reaction exist, catalytic approaches provide milder conditions, better yields, and greater control.[4]
A highly effective method for synthesizing alkylphosphonates is the hydrophosphonylation of an alkene. For Diethyl 9-Ethoxynonylphosphonate, this involves the addition of diethyl phosphite (also known as diethyl H-phosphonate) across the double bond of 9-ethoxynon-1-ene. This reaction, a specific type of Phospha-Michael or Pudovik reaction, is typically catalyzed by a base.[5]
The mechanism involves the deprotonation of diethyl phosphite by the base to form a nucleophilic phosphorus species, which then attacks the terminal carbon of the activated alkene. The choice of base is critical; strong, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) are often preferred to minimize side reactions.
Caption: Workflow for catalytic hydrophosphonylation synthesis.
Transition Metal-Catalyzed Cross-Coupling
In recent years, transition-metal catalysis has emerged as a powerful tool for C-P bond formation, offering broad substrate scope and functional group tolerance.[6][7] These methods typically couple a phosphorus-containing nucleophile with an organic electrophile.
Palladium-Catalyzed Coupling: Palladium complexes, often with specialized phosphine ligands like Xantphos, can effectively catalyze the coupling of H-phosphonates with alkyl halides.[8] This would involve reacting diethyl phosphite with 9-ethoxy-1-iodononane.
Copper-Catalyzed Coupling: Copper catalysts are known to promote the reaction between H-phosphonates and various partners, including N-tosylhydrazones derived from aldehydes.[9] This provides an alternative route starting from 9-ethoxynonanal. Copper catalysis can also be used for coupling with diaryliodonium salts or terminal alkynes.[1][8]
Cobalt-Catalyzed Coupling: Earth-abundant cobalt catalysts have been developed for the cross-coupling of P(O)H compounds with boronic acids, representing a newer, cost-effective strategy.[10]
These methods provide powerful alternatives to traditional routes, especially when dealing with complex substrates where mild conditions are paramount.
Catalytic Functionalization: Modifying the Alkyl Chain
Once synthesized, the long alkyl chain of Diethyl 9-Ethoxynonylphosphonate is a target for further modification to introduce new functionalities. Catalytic C-H activation is a state-of-the-art strategy for directly converting inert C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-installed functional groups.[11][12]
The phosphonate group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond. However, in a long, flexible chain like this one, selectivity can be challenging. Catalytic systems are often chosen based on their known selectivity for certain types of C-H bonds (e.g., methyl vs. methylene, primary vs. secondary).
Iron photocatalysis, for instance, has been used for the radical phosphorylation of aliphatic C-H bonds.[13] A photoexcited iron(III) catalyst can generate a chlorine radical, which acts as a hydrogen atom transfer (HAT) agent to create an alkyl radical from the hydrocarbon chain. This radical can then be trapped by a phosphorus reagent.[13]
Caption: Generalized catalytic cycle for C-H functionalization.
For Diethyl 9-Ethoxynonylphosphonate, a catalyst could potentially be directed by the ether oxygen or the phosphonate oxygen to functionalize a nearby C-H bond, although achieving high regioselectivity on a long, floppy chain remains a significant synthetic challenge.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: Base-Catalyzed Synthesis of Diethyl 9-Ethoxynonylphosphonate
This protocol details the hydrophosphonylation of 9-ethoxynon-1-ene.
Materials:
9-Ethoxynon-1-ene (1.0 eq)
Diethyl phosphite (1.1 eq)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
Anhydrous Toluene (optional, as solvent)
Round-bottom flask with magnetic stir bar
Argon or Nitrogen line
Heating mantle with temperature control
Procedure:
To a dry, argon-flushed round-bottom flask, add 9-ethoxynon-1-ene (e.g., 5.0 g, 29.4 mmol).
Add diethyl phosphite (e.g., 4.48 g, 32.3 mmol) to the flask via syringe.
Begin vigorous stirring and add DBU (e.g., 0.45 g, 2.94 mmol) dropwise at room temperature. The reaction may be slightly exothermic.
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy (disappearance of diethyl phosphite signal around +7 ppm and appearance of product signal around +30 ppm).
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Diethyl 9-Ethoxynonylphosphonate as a colorless oil.
Self-Validation:
Expected Yield: 75-90%.
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). The ³¹P NMR should show a single peak characteristic of an alkylphosphonate.
Protocol 2: Palladium-Catalyzed α-Arylation of an Alkylphosphonate
This protocol is a general method for functionalizing the carbon adjacent to the phosphonate group, which can be applied to Diethyl 9-Ethoxynonylphosphonate.
Add Diethyl 9-Ethoxynonylphosphonate (e.g., 1.0 g, 2.92 mmol) and the aryl bromide (e.g., 547 mg, 3.50 mmol).
Add anhydrous toluene (10 mL) and seal the flask.
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to yield the α-arylated phosphonate.
Self-Validation:
Expected Yield: 60-80%.
Characterization: The disappearance of the α-methylene signal in the ¹H NMR spectrum and the appearance of aromatic signals will indicate successful arylation. ³¹P NMR will show a shift in the phosphorus signal.
Conclusion
The synthesis and functionalization of Diethyl 9-Ethoxynonylphosphonate are readily achievable through modern catalytic methods. For synthesis, base-catalyzed hydrophosphonylation offers a direct and atom-economical route, while transition metal-catalyzed cross-coupling provides versatile alternatives for C-P bond formation from different precursors. For subsequent modifications, advanced strategies like catalytic C-H activation present exciting, albeit challenging, opportunities to functionalize the long alkyl chain. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully work with this class of valuable organophosphorus compounds.
References
Chen, X., Wu, H., Yu, R., Zhu, H., & Wang, Z. (2021). Palladium-Catalyzed C–P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. The Journal of Organic Chemistry, 86(13), 8987–8996. [Link]
Kollár, L., et al. (2020). Cobalt Catalyzed C-P Bond Formation by Cross-Coupling of Boronic Acids with P(O)H Compounds in Presence of Zinc. Molecules, 25(15), 3433. [Link]
Waschbüsch, R., et al. (2014). Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates. Organic Letters, 16(14), 3748–3751. [Link]
Evrard, E., & Gaumont, A.-C. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 965–1004. [Link]
Li, Z., et al. (2022). Photocatalytic C–P bond formation based on the reaction of carbon-centered radicals with phosphides. Organic Chemistry Frontiers, 9(1), 123-139. [Link]
Lecourt, T., et al. (2017). Copper-Catalyzed Synthesis of Alkylphosphonates from H-Phosphonates and N-Tosylhydrazones. The Journal of Organic Chemistry, 82(18), 9634–9641. [Link]
Hartwig, J. F. (2010). Carbon–heteroatom bond formation catalysed by organometallic complexes. Nature, 465(7298), 583–590. [Link]
Wiemer, A. J. (2012). New synthesis and reactions of phosphonates. University of Iowa. [Link]
Wang, X., et al. (2015). Synthesis of Alkenylphosphonates through Palladium-Catalyzed Coupling of α-Diazo Phosphonates with Benzyl or Allyl Halides. The Journal of Organic Chemistry, 80(12), 6246–6255. [Link]
Keglevich, G., & Rádai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1475. [Link]
METTLER TOLEDO. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. Retrieved from [Link]
Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(17), 5437. [Link]
Johnson, J. B., & Rovis, T. (2012). C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles. Journal of the American Chemical Society, 134(42), 17464–17467. [Link]
Wiemer, A. J. (2012). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2022). The Mukayama reaction of diethyl α–ketophosphonate with N-acetal–O–ketenes. ResearchGate. [Link]
Wang, H., et al. (2023). Radical Phosphorylation of Aliphatic C–H Bonds via Iron Photocatalysis. Organic Letters, 25(29), 5419–5424. [Link]
PrepChem. (n.d.). Synthesis of diethyl acetylphosphonate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of phosphonates. Retrieved from [Link]
Keglevich, G., & Rádai, Z. (2024). Green phosphonate chemistry – Does it exist? RSC Sustainability. [Link]
Holy, A., et al. (2013). Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates.
Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 895000. [Link]
Troubleshooting low yields in Diethyl 9-ethoxynonylphosphonate synthesis
Welcome to the Technical Support Center for Organophosphorus Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low yields during the synthesis of Diethyl 9-e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Organophosphorus Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low yields during the synthesis of Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1).
Synthesizing long-chain aliphatic phosphonates presents unique kinetic and thermodynamic challenges. Because 1-bromo-9-ethoxynonane lacks the electrophilic activation seen in benzylic or allylic halides, standard protocols often fail, leading to incomplete conversions or complex mixtures. This guide deconstructs the causality behind these failures and provides self-validating, field-proven methodologies to optimize your workflow.
Part 1: Mechanistic Causality & Troubleshooting FAQs
To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The synthesis typically relies on the Michaelis-Arbuzov reaction , where 1-bromo-9-ethoxynonane reacts with triethyl phosphite.
Caption: Mechanistic pathway and competing side reactions in the Michaelis-Arbuzov synthesis.
Q1: My overall yield is consistently below 40%, and crude NMR shows a massive amount of unreacted 1-bromo-9-ethoxynonane. Why is the reaction so sluggish?
The Causality: The reactivity of alkyl halides in the Arbuzov reaction follows the order of primary > secondary, and I > Br > Cl [1]. However, the 9-carbon aliphatic chain of 1-bromo-9-ethoxynonane creates significant steric bulk and lacks any adjacent electron-withdrawing groups to stabilize the transition state during the initial
SN2
attack by the phosphorus lone pair.
The Solution: You must overcome this high activation energy barrier. This requires either elevating the internal reaction temperature to 150–160 °C or utilizing a Lewis acid catalyst. The addition of 10 mol% Zinc Iodide (
ZnI2
) significantly enhances the electrophilicity of the alkyl bromide, allowing the reaction to proceed at much milder temperatures (75–100 °C) with near-quantitative conversion [2].
Q2: I pushed the temperature to 160 °C, but now my product is heavily contaminated with a byproduct that has a
31P
NMR shift around 32 ppm. What is this, and how do I stop it?
The Causality: You are observing diethyl ethylphosphonate . As shown in the diagram above, the Arbuzov reaction generates ethyl bromide as a stoichiometric byproduct. Ethyl bromide is a highly reactive, short-chain electrophile. At 160 °C, it will rapidly outcompete your sluggish 1-bromo-9-ethoxynonane and react with the remaining triethyl phosphite.
The Solution: You must apply Le Chatelier's principle mechanically. Ethyl bromide has a boiling point of 38 °C. Do not run this reaction under a standard reflux condenser, as this returns the ethyl bromide to the pot. Instead, equip your flask with a short-path distillation head and actively distill off the ethyl bromide as it forms.
Q3: I am detecting diethyl phosphite (a P-H species) in my reaction mixture. Where is this coming from?
The Causality: Triethyl phosphite is highly hygroscopic. In the presence of trace moisture at high temperatures, it rapidly hydrolyzes to diethyl phosphite and ethanol. Diethyl phosphite is a pentavalent
P(O)H
species that is completely unreactive toward alkyl halides under neutral thermal conditions.
The Solution: Distill your triethyl phosphite from sodium metal prior to use, rigorously dry your 1-bromo-9-ethoxynonane over molecular sieves, and execute the reaction under a positive pressure of ultra-high purity Argon.
Q4: Should I abandon the Arbuzov and try the Michaelis-Becker reaction instead?
The Causality: The Michaelis-Becker reaction uses diethyl phosphite and a strong base (like NaH) to generate a highly nucleophilic phosphite anion, which then attacks the alkyl halide. While this allows for lower temperatures, long-chain aliphatic bromides are prone to base-catalyzed
E2
elimination (forming 9-ethoxynon-1-ene) under these conditions.
The Solution: If you switch to Michaelis-Becker, avoid harsh bases like NaH. Instead, utilize a Liquid-Liquid Phase-Transfer Catalysis (PTC) system (
H2O/CH2Cl2
with Benzyltriethylammonium chloride and NaOH) which provides a softer nucleophilic attack and suppresses elimination [3]. However, an optimized Arbuzov is generally more scalable.
Part 2: Diagnostic Logic & Quantitative Comparison
Caption: Diagnostic logic tree for troubleshooting low yields in phosphonate synthesis.
Table 1: Comparative Analysis of Synthetic Methodologies for Diethyl 9-ethoxynonylphosphonate
Methodology
Temp (°C)
Time (h)
Typical Yield
Primary Impurity Profile
Scalability
Standard Thermal Arbuzov (Reflux)
150
24
30 - 45%
Diethyl ethylphosphonate (High)
Poor
Optimized Thermal Arbuzov (Distillation)
150
18
75 - 85%
Unreacted starting material (Low)
Excellent
ZnI2
-Catalyzed Arbuzov
85
12
85 - 95%
Trace zinc salts
Good
Phase-Transfer Michaelis-Becker
40
24
60 - 70%
9-ethoxynon-1-ene (Elimination)
Moderate
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that physical parameters (like internal temperature and distillate volume) confirm the chemical reality of the reaction.
Mechanism: Thermally driven
SN2
with mechanical suppression of transalkylation.
Apparatus Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermocouple (critical: do not rely on oil bath temperature), and a short-path distillation head attached to a chilled receiving flask.
Reagent Charging: Under an Argon atmosphere, add 1-bromo-9-ethoxynonane (50.0 mmol, 12.56 g). Add freshly distilled triethyl phosphite (150.0 mmol, 24.9 g, 3.0 equiv). Self-Validation: The 3-fold excess ensures pseudo-first-order kinetics to drive the sluggish bromide.
Heating & Distillation: Heat the mixture. Monitor the internal thermocouple. As the internal temperature reaches 140–150 °C, the reaction initiates. You will observe a volatile liquid condensing in the short-path head. Self-Validation: The head temperature should read ~38 °C, confirming the evolution of ethyl bromide.
Reaction Monitoring: Maintain the internal temperature at 150 °C for 18 hours. The reaction is complete when ethyl bromide ceases to distill over (theoretical yield of distillate: ~3.7 mL).
Workup: Cool the flask to 60 °C. Attach the flask to a high-vacuum line (0.1 mmHg) to strip off the excess triethyl phosphite (bp ~156 °C at atmospheric, much lower under vacuum).
Purification: Purify the resulting oil via silica gel chromatography (Hexanes/Ethyl Acetate gradient) or Kugelrohr distillation to yield pure Diethyl 9-ethoxynonylphosphonate.
Mechanism: Lewis-acid activation of the carbon-bromine bond.
Apparatus Setup: Equip a 100 mL Schlenk flask with a reflux condenser and a magnetic stir bar. Purge rigorously with Argon.
Reagent Charging: Add 1-bromo-9-ethoxynonane (10.0 mmol, 2.51 g) and anhydrous
ZnI2
(1.0 mmol, 0.32 g, 10 mol%). Note:
ZnI2
is highly hygroscopic; weigh rapidly in a glovebox or under a cone of inert gas.
Phosphite Addition: Add triethyl phosphite (15.0 mmol, 2.49 g, 1.5 equiv). The mixture may appear slightly cloudy.
Heating: Heat the reaction to an internal temperature of 85 °C for 12 hours. Self-Validation: Because the temperature is well below the boiling point of triethyl phosphite (156 °C) and the reaction is faster, transalkylation by ethyl bromide is kinetically outcompeted, eliminating the need for continuous distillation [2].
Workup: Cool to room temperature. Dilute with 50 mL of diethyl ether and wash with 0.1 M HCl (2 x 20 mL) to remove the zinc salts. Wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Part 4: References
BenchChem. Improving the yield of the Michaelis-Arbuzov reaction. BenchChem Technical Guides. Available at:
Richardson, R. M., & Wiemer, D. F. Zinc-Mediated Conversion of Alcohols to Phosphonates. Organic Syntheses. Available at:
Fakhraian, H., et al. Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:
Myers, T. C., Preis, S., & Jensen, E. V. Synthesis of Phosphonic Acids from Alcohols via Sulfonate Esters. Journal of the American Chemical Society. Available at:
Optimization
Technical Support Center: Optimizing Temperature for Diethyl 9-Ethoxynonylphosphonate Functionalization
Welcome to the Technical Support Center for Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) functionalization. This guide is engineered for researchers, materials scientists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) functionalization. This guide is engineered for researchers, materials scientists, and drug development professionals who are utilizing this specific long-chain, ether-terminated alkylphosphonate.
Functionalizing this molecule typically involves two distinct phases: (1) Dealkylation/Hydrolysis (converting the diethyl ester into a reactive phosphonic acid) and (2) Surface Functionalization (grafting the acid onto metal oxide substrates to form Self-Assembled Monolayers, or SAMs). Because the molecule contains a terminal ethoxy group, precise temperature control is the critical variable separating a quantitative yield from complete molecular degradation.
PART 1: Troubleshooting Dealkylation & Hydrolysis
The hydrolysis of phosphonate esters proceeds via an
SN2
mechanism, where the nucleophilic attack and subsequent fission of the second P–O–C bond is the rate-determining step[1].
Frequently Asked Questions (FAQs)
Q1: I am using standard 6M HCl reflux (110°C) to hydrolyze Diethyl 9-ethoxynonylphosphonate, but my yields are terrible and NMR shows multiple byproducts. What is happening?A1: You are experiencing thermal degradation. While traditional acidic hydrolysis requires harsh refluxing conditions to drive the reaction[2], the terminal ethoxy ether linkage in your specific molecule is highly sensitive to hot, concentrated acid. At temperatures exceeding 100°C in 6M HCl, ether cleavage competes with phosphonate ester hydrolysis, destroying your target molecule.
Q2: How can I optimize the temperature to achieve complete hydrolysis without cleaving the terminal ether?A2: You must switch from thermodynamic brute-force (heat + aqueous acid) to a kinetically favored pathway using Bromotrimethylsilane (TMSBr). TMSBr facilitates the cleavage of the C–O bond under exceptionally mild conditions[3]. By keeping the reaction temperature strictly between 25°C and 40°C , you selectively dealkylate the phosphonate while completely preserving the terminal ethoxy group.
Q3: How do I definitively know my dealkylation is complete?A3: The protocol is a self-validating system if you use
31P
NMR. The starting diethyl ester will appear as a sharp singlet around ~32 ppm . Upon addition of TMSBr, this shifts to ~11 ppm (the silyl ester intermediate). After solvolysis with methanol, the final 9-ethoxynonylphosphonic acid will appear at ~36 ppm . If you see a peak at ~20 ppm, your temperature was too low, resulting in an incomplete, mono-dealkylated intermediate.
Quantitative Data: Hydrolysis Optimization
Table 1: Temperature and Reagent Optimization for Diethyl 9-ethoxynonylphosphonate Hydrolysis
Method
Reagent
Temp (°C)
Time (h)
Yield (%)
Causality / Limitation
Harsh Acidic
6M HCl
110 (Reflux)
24
< 40%
High thermal energy causes terminal ether cleavage.
Mild Acidic
TfOH /
H2O
80
12
~65%
Moderate side reactions; incomplete second P-O-C fission[4].
Preparation: Dissolve 1.0 mmol of Diethyl 9-ethoxynonylphosphonate in 5.0 mL of strictly anhydrous dichloromethane (
CH2Cl2
) under an argon atmosphere. Cool the flask to 0°C using an ice bath.
Reagent Addition: Dropwise, add 3.0 mmol (3 equivalents) of Bromotrimethylsilane (TMSBr). Causality: Excess reagent ensures the rate-determining second P-O-C bond is fully cleaved.
Temperature Optimization: Remove the ice bath and allow the reaction to warm to room temperature (25°C). For sterically hindered batches, gently heat to 40°C for 4-6 hours. Do not exceed 40°C.
Evaporation: Remove the solvent and excess TMSBr under reduced pressure.
Solvolysis: Add 5.0 mL of anhydrous methanol to the resulting bis(trimethylsilyl) phosphonate intermediate and stir at 25°C for 2 hours to hydrolyze the silyl esters.
Validation: Evaporate the methanol to yield the pure 9-ethoxynonylphosphonic acid. Confirm quantitative conversion via
31P
NMR (~36 ppm).
Caption: Workflow of mild TMSBr-mediated hydrolysis of diethyl 9-ethoxynonylphosphonate.
PART 2: Troubleshooting Surface Functionalization (SAMs)
Once converted to the free phosphonic acid, 9-ethoxynonylphosphonic acid is an ideal candidate for forming Self-Assembled Monolayers (SAMs) on metal oxides (e.g.,
TiO2
,
HfO2
,
Al2O3
).
Frequently Asked Questions (FAQs)
Q4: I am incubating my metal oxide substrates in the phosphonic acid solution at room temperature (25°C), but ellipsometry shows a highly defective, patchy monolayer. Why?A4: At 25°C, the functionalization is under kinetic control . The phosphonic acid headgroups bind rapidly and irreversibly to the first available surface sites. Because the nonyl alkyl chains lack the thermal energy required to reorganize, they become trapped in a disordered state, leading to random island growth and high defect densities.
Q5: What is the optimal temperature to achieve a dense, highly ordered monolayer?A5: You must shift the system to thermodynamic control by raising the reaction temperature to 60°C – 80°C . At this optimized temperature, the P–O–Metal bonds can reversibly detach and reattach. This dynamic mobility allows the long alkyl chains to undergo van der Waals packing, driving the molecules into a dense, highly ordered crystalline monolayer.
Experimental Protocol: Thermodynamic SAM Deposition
Substrate Preparation: Ultrasonicate the metal oxide substrate sequentially in acetone, ethanol, and ultrapure water for 10 minutes each. Dry under a stream of
N2
and activate via
O2
plasma for 5 minutes.
Solution Preparation: Prepare a 1.0 mM solution of 9-ethoxynonylphosphonic acid in absolute ethanol.
Temperature-Controlled Incubation: Submerge the activated substrate into the solution. Seal the vessel and heat to 70°C for 18–24 hours. Causality: 70°C provides the exact thermal energy needed to overcome kinetic trapping without boiling the ethanol solvent.
Annealing & Rinsing: Remove the substrate, rinse copiously with warm ethanol to remove physisorbed multilayers, and bake at 100°C for 1 hour to dehydrate the surface and lock in the bidentate/tridentate P–O–Metal bonds.
Validation: Measure the water contact angle. A successful, dense ethoxy-terminated SAM will exhibit a highly reproducible contact angle distinct from the bare oxide.
Caption: Impact of reaction temperature on thermodynamic vs. kinetic control of SAM formation.
References
Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. MDPI.[Link]
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - National Institutes of Health.[Link]
Hydrolysis of Surface-Bound Phosphonate Esters for the Self-Assembly of Multilayer Films: Use of Solid State Magic Angle Spinning 31P NMR. Langmuir - ACS Publications.[Link]
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation: P-O Bond Formation. Organic Chemistry Portal.[Link]
Optimizing HPLC mobile phase for Diethyl 9-ethoxynonylphosphonate analysis
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with Diethyl 9-ethoxynonylphosphonate (CAS: 1052137...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1).
Analyzing this compound requires a deep understanding of its physicochemical properties. It features a highly lipophilic nonyl chain, an ether linkage, and a polar diethyl phosphonate headgroup. Crucially, it lacks a conjugated
π
-system, meaning it has virtually no UV chromophore. The following guides, diagnostic tools, and self-validating protocols are structured to help you bypass common pitfalls and establish a robust, reproducible analytical method.
Diagnostic Workflow: Detector & Mobile Phase Selection
Decision matrix for detector and mobile phase selection based on analyte properties.
Section 1: Core Chromatographic Principles (FAQs)
Q1: Why is my analyte invisible on a standard UV-Vis detector at 254 nm?A: Diethyl 9-ethoxynonylphosphonate lacks aromatic rings or conjugated double bonds, which are required to absorb UV light at standard wavelengths (e.g., 254 nm). To detect this compound using UV, you must monitor at the extreme low end of the spectrum (195–210 nm), which measures the absorbance of the ether and ester oxygen lone pairs. However, this approach is highly susceptible to baseline noise from solvent absorbance. For reliable quantification, universal detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are strongly recommended[1][2].
Q2: Since it is a phosphonate, do I need HILIC columns or Ion-Pairing reagents?A:No. This is a critical distinction. Free phosphonic acids are highly polar and require Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents (like N,N-dimethylhexylamine) to achieve retention[1][3]. However, your compound is a diethyl ester. The ethyl groups mask the acidic hydroxyls, rendering the phosphonate headgroup neutral. Combined with the 9-carbon nonyl chain, the molecule is highly lipophilic. A standard Reversed-Phase (RP-HPLC) approach using a C18 or C8 column is the correct choice.
Q3: What is the optimal mobile phase for LC-MS or CAD analysis of this compound?A: You must use volatile buffers. A mobile phase consisting of LC-MS grade Water and Acetonitrile, modified with 10 mM Ammonium Formate and 0.1% Formic Acid (pH ~3.5), is ideal.
Causality: The volatility prevents salt precipitation in the CAD/ELSD nebulizer or the MS source. The acidic pH suppresses the ionization of residual silanols on the C18 stationary phase (preventing peak tailing), while the formate provides abundant protons to facilitate
[M+H]+
ionization in positive electrospray (ESI+)[4].
Section 2: Troubleshooting Guide
Issue: Severe baseline drift during gradient elution with CAD or ELSD.
The Causality: Nebulizer-based detectors (CAD/ELSD) rely on evaporating the mobile phase to measure the remaining analyte particles. As your gradient shifts from high aqueous to high organic (Acetonitrile), the surface tension and volatility of the mobile phase change drastically. This alters the nebulization efficiency and droplet size, causing the baseline to drift and analyte response factors to fluctuate[2].
The Solution: Implement an Inverse Gradient post-column (see Protocol 2 below). By adding a makeup flow that is the exact inverse of your analytical gradient, the detector receives a constant isocratic solvent composition, ensuring a perfectly flat baseline and uniform response[2].
Issue: Peak tailing (Asymmetry factor > 1.5) on a C18 column.
The Causality: While the molecule is neutral, the
P=O
dipole is a strong hydrogen bond acceptor. It can interact with unendcapped, acidic silanol groups (
Si−OH
) on the silica support of the column.
The Solution: Switch to a fully endcapped, high-purity silica C18 column. Ensure your mobile phase contains at least 0.1% Formic Acid to keep the mobile phase pH below 4.0, which forces residual silanols into their neutral, non-interacting state[4].
Issue: Poor sensitivity in LC-MS (ESI+).
The Causality: The compound may be forming multiple competing adducts (e.g.,
[M+H]+
,
[M+Na]+
,
[M+K]+
), splitting the ion current and reducing the signal-to-noise ratio of the target mass.
The Solution: Add a constant concentration of an ammonium salt (e.g., 5-10 mM Ammonium Formate) to the mobile phase. This overwhelms background sodium/potassium, driving the ionization uniformly toward the protonated
[M+H]+
or ammonium adduct
[M+NH4]+
species.
Section 3: Quantitative Data & System Validation
To select the correct mobile phase modifier, compare your detector capabilities against the physicochemical constraints of the additives below.
Mobile Phase Additive
Concentration
UV Cutoff (nm)
MS / CAD Compatibility
Primary Mechanism & Benefit
Phosphoric Acid
0.1% v/v
195 nm
Incompatible (Non-volatile)
Lowest UV cutoff; excellent for low-wavelength UV detection[4].
Formic Acid
0.1% v/v
210 nm
Excellent
Promotes
[M+H]+
ionization; highly volatile.
Ammonium Formate
10 mM
210 nm
Excellent
Buffers pH ~3.8; stabilizes retention; controls MS adduct formation.
Trifluoroacetic Acid (TFA)
0.05% v/v
210 nm
Moderate
Strong silanol suppression, but causes ion suppression in MS.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of LC-MS/CAD Compatible Aqueous Mobile Phase (Phase A)
This protocol ensures reproducible ionic strength and pH, which are critical for stable retention times.
Weighing: Accurately weigh 0.63 g of LC-MS grade Ammonium Formate.
Dissolution: Transfer to a 1 L volumetric flask and dissolve in approximately 900 mL of LC-MS grade Water.
Acidification: Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Self-Validation Step: Measure the pH; it should read between 3.5 and 3.8. If it is higher, silanol suppression on the column will fail.
Volume Adjustment: Bring to volume (1 L) with LC-MS grade Water.
Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could clog the MS capillary or CAD nebulizer.
Protocol 2: Implementing an Inverse Gradient for Uniform CAD/ELSD Response
Use this workflow to achieve mass-balance quantification without compound-specific calibration curves.
Hardware Setup: You require a secondary HPLC pump (Make-up Pump) and a low-dead-volume T-piece installed after the analytical column but before the CAD/ELSD.
Analytical Gradient (Pump A): Program your standard separation gradient. Example:
0-2 min: 10% B (Acetonitrile)
2-10 min: Ramp to 95% B
10-12 min: Hold at 95% B
Inverse Gradient (Make-up Pump B): Program the exact opposite composition.
0-2 min: 90% B
2-10 min: Ramp to 5% B
10-12 min: Hold at 5% B
Synchronization: Trigger both pumps simultaneously upon injection.
Self-Validation Step: Monitor the baseline of a blank injection. The baseline should remain completely flat (
Δ<0.5
mV) throughout the entire gradient run, confirming that the detector is receiving a constant 50/50 ratio of Phase A/Phase B at all times[2].
References
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Retrieved from: [Link]
LCMS.cz / Thermo Fisher. Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from:[Link]
Technical Support Center: Troubleshooting NMR Characterization of Diethyl 9-ethoxynonylphosphonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing analytical challenges during the structural validation of Diethyl 9-ethoxynonylphosph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing analytical challenges during the structural validation of Diethyl 9-ethoxynonylphosphonate .
Because this molecule features a long aliphatic nonyl chain capped by two distinct functional groups (an ether and a phosphonate ester), severe signal overlap in the
1H
NMR spectrum is a frequent obstacle. This guide provides field-proven strategies, mechanistic explanations, and self-validating experimental protocols to help you achieve high-resolution structural assignments.
Data Presentation: Expected Chemical Shifts and Overlap Regions
To effectively troubleshoot, we must first map the expected magnetic environments. The table below summarizes the quantitative chemical shift data and highlights the primary zones of spectral overlap.
Functional Group
Position
Expected
1H
Shift (ppm)
Expected
13C
Shift (ppm)
Multiplicity
Overlap Risk / Troubleshooting Target
Phosphonate Ethyl
CH3
−P(=O)(OCH2CH3)2
~1.3
~16.5
Triplet (coupled to
CH2
)
High: Overlaps with nonyl
CH2
envelope and ether
CH3
.
Ether Ethyl
CH3
CH3CH2−O−
~1.2
~15.2
Triplet
High: Overlaps with nonyl
CH2
envelope.
Nonyl Mid-Chain
CH2
−(CH2)5−
(C3-C7)
1.2 - 1.4
22 - 30
Broad Multiplet
Severe: Forms an unresolved "hump" due to identical electronic environments.
Phosphonate Ethyl
CH2
−P(=O)(OCH2CH3)2
~4.1
~61.5
Multiplet (coupled to P,
CH3
)
Low: Distinct region, but complex splitting due to
31P
coupling.
Ether Ethyl
CH2
CH3CH2−O−
~3.5
~66.0
Quartet
Low: Distinct region.
Nonyl
CH2
adjacent to O
−CH2−CH2−O−
(C9)
~3.4
~70.5
Triplet
Low: Distinct region.
Nonyl
CH2
adjacent to P
−CH2−CH2−P
(C1)
~1.7
~25.5
Multiplet (coupled to P)
Moderate: Distinct but broadened by
31P
coupling.
Frequently Asked Questions (FAQs)
Q1: Why does the 1.2 - 1.4 ppm region of my
1H
NMR spectrum look like a massive, unresolved "hump" instead of distinct triplets and multiplets?A1: Diethyl 9-ethoxynonylphosphonate possesses a long aliphatic chain with multiple methylene (
−CH2−
) groups (C3 through C7) in nearly identical chemical environments. Protons in similar electronic environments exhibit very similar chemical shifts, causing their signals to bunch together [1]. Furthermore, the terminal methyl groups from both the ether ethyl and the phosphonate ethyl esters resonate in this exact same window (1.2–1.3 ppm). The phosphonate ethyl methyls are further complicated by long-range coupling to the
31P
nucleus, which increases peak broadness and exacerbates the overlap.
Q2: How can I definitively assign the phosphonate ethyl groups versus the ether ethyl group if their proton signals overlap?A2: You must leverage the heteronuclei. The most robust method is to use 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[2]. While the
1H
signals overlap, the
13C
chemical shifts of the phosphonate ethyl carbons (~16.5 ppm for
CH3
, ~61.5 ppm for
CH2
) differ from the ether ethyl carbons (~15.2 ppm for
CH3
, ~66.0 ppm for
CH2
). HSQC will separate these overlapping proton signals into a second dimension based on their distinct
13C
frequencies [3].
Q3: I need to prove the integrity of the entire 9-carbon chain, but the mid-chain methylenes are completely overlapped. What is the best approach?A3: For long aliphatic chains where standard 2D COSY fails due to diagonal crowding, 1D selective Total Correlation Spectroscopy (TOCSY) is the preferred solution [4]. By selectively exciting a well-resolved proton at the end of the chain (e.g., the C9 methylene adjacent to the ether oxygen at ~3.4 ppm), the magnetization can be transferred sequentially down the aliphatic chain. By varying the TOCSY mixing time, you can map the connectivity of the chain carbon-by-carbon, even into the heavily overlapped 1.2–1.4 ppm region.
Experimental Protocols
Protocol 1:
1H{31P}
Decoupled NMR Acquisition
Causality: Removing the
JHP
coupling simplifies the proton spectrum, acting as a self-validating filter to immediately identify which protons are adjacent to the phosphonate group.
Sample Prep: Dissolve 15-20 mg of Diethyl 9-ethoxynonylphosphonate in 0.6 mL of
CDCl3
. Ensure the sample is free of particulate matter to maintain high magnetic field homogeneity.
Tuning: Tune the NMR probe to both the
1H
frequency and the
31P
frequency.
Acquisition Setup: Select a standard
1H
pulse program with inverse gated decoupling on the
31P
channel (e.g., zgig on Bruker systems).
Parameters: Set the
31P
transmitter frequency to the center of the phosphonate resonance (typically around 20-30 ppm). Apply a continuous wave (CW) or GARP decoupling sequence during the acquisition time.
Analysis: Compare the standard
1H
spectrum to the
1H{31P}
spectrum. The phosphonate ethyl
CH2
multiplet (~4.1 ppm) will simplify to a clean quartet, and the C1 nonyl
CH2
(~1.7 ppm) will simplify, confirming their proximity to the phosphorus atom.
Protocol 2: 2D HSQC/HMBC Workflow for Overlap Resolution
Causality: This protocol uses carbon chemical shift dispersion to separate overlapping proton signals and establishes molecular connectivity across heteroatoms [2][3].
Preparation: Use a high-concentration sample (~30 mg/mL) to ensure sufficient signal-to-noise for the
13C
indirect dimension [2].
HSQC Acquisition: Run a multiplicity-edited
1H
13C
HSQC experiment. Set the
1H
spectral width to 0-10 ppm and the
13C
width to 0-150 ppm. Acquire at least 128 increments in the indirect (t1) dimension.
HSQC Analysis: Locate the cross-peaks in the 1.2-1.4 ppm
1H
region. You will observe distinct cross-peaks for the ether
CH3
and phosphonate
CH3
cleanly separated along the
13C
y-axis.
HMBC Analysis: Look for correlations between the resolved ether
CH2
protons (~3.5 ppm) and the ether
CH3
carbon. This cross-validates the terminal group assignments made in the HSQC.
Protocol 3: 1D Selective TOCSY
Causality: Magnetization transfer through scalar coupling allows you to "walk" down the carbon chain, revealing hidden resonances within the methylene envelope [4].
Target Selection: Identify the isolated triplet of the C9 methylene (adjacent to the ether oxygen) at ~3.4 ppm.
Excitation: Set up a 1D selective TOCSY pulse program. Define the selective excitation pulse (e.g., a Gaussian or RSNOB shape) precisely on the 3.4 ppm peak.
Mixing Time Array: Acquire a series of 1D spectra with increasing isotropic mixing times (e.g., 20 ms, 40 ms, 80 ms, 120 ms).
Processing: Process the spectra and overlay them. At 20 ms, you will see the C9 peak and the adjacent C8 peak. As mixing time increases, the magnetization will propagate down the chain, revealing the hidden chemical shifts of C7, C6, C5, etc., sequentially emerging from the overlapped 1.2-1.4 ppm envelope.
Signal Resolution Workflow
Diagnostic workflow for resolving NMR signal overlaps in Diethyl 9-ethoxynonylphosphonate.
References
BenchChem.
SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC).
Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." LibreTexts.
Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab.
Reference Data & Comparative Studies
Validation
Comprehensive Guide to HPLC Method Validation for Diethyl 9-ethoxynonylphosphonate Purity Analysis
Executive Summary & The Analytical Challenge Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) is a specialized aliphatic phosphonate ester utilized in advanced chemical synthesis and materials science[1][2]. Establis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) is a specialized aliphatic phosphonate ester utilized in advanced chemical synthesis and materials science[1][2]. Establishing a robust purity assay for this molecule presents a significant analytical hurdle: its strictly aliphatic structure lacks a conjugated pi-electron system or aromatic ring. Consequently, it possesses no functional UV chromophore[3].
As a Senior Application Scientist, I frequently observe laboratories attempting to force low-wavelength UV methods (e.g., 200–205 nm) for similar aliphatic compounds. This approach inevitably fails due to severe baseline drift, solvent interference, and poor sensitivity[4]. To achieve a self-validating, highly reproducible assay, we must abandon optical detection and implement a mass-based detection strategy. This guide objectively compares detector alternatives and provides an ICH Q2(R2)-compliant protocol utilizing Charged Aerosol Detection (CAD).
Detector Comparison: Overcoming the Optical Limit
Selecting the correct detector is a matter of aligning the instrument's physical mechanism with the analyte's physicochemical properties.
UV-Vis (Standard) : Fundamentally flawed for this application. Without a chromophore, the analyte cannot absorb light, rendering UV detection blind[4].
Evaporative Light Scattering Detector (ELSD) : Functional, but relies on light scattering off dried particles. ELSD suffers from inherent non-linearity and exponential signal drop-off at lower concentrations, making impurity quantification difficult[4].
Charged Aerosol Detector (CAD) : The gold standard for non-volatile, non-chromophoric compounds.
The Causality of CAD Superiority :
CAD operates through a four-step mechanism: nebulization of the eluent, evaporation of the mobile phase, corona charging of the remaining analyte particles using ionized nitrogen gas, and electrometer detection[5][6]. Because the electrical charge transferred is directly proportional to the particle's mass—regardless of its chemical structure—CAD provides a near-universal, uniform response and superior sensitivity (low ng/mL range) for aliphatic phosphonates[5].
Table 1: Detector Performance Comparison for Aliphatic Phosphonates
Feature
UV-Vis (Standard)
ELSD
CAD (Charged Aerosol)
Detection Mechanism
Chromophore absorption
Light scattering by particles
Electrometer measurement of charged particles
Suitability for Target
Poor (No chromophore)
Moderate
Excellent
Response Uniformity
Highly variable
Variable
Uniform (Mass-dependent)
Sensitivity (LOD)
High µg/mL range
Low µg/mL range
Low ng/mL range
Gradient Compatibility
Baseline drift at low nm
Yes
Yes (Requires volatile buffers)
ICH Q2(R2) Compliant Method Validation Framework
The recently adopted ICH Q2(R2) guideline emphasizes a lifecycle approach, ensuring the analytical procedure is scientifically "fit for purpose"[7][8]. For a CAD-based purity method, the validation protocol must address the unique mathematical behavior of aerosol detection:
Specificity : The method must unequivocally assess Diethyl 9-ethoxynonylphosphonate in the presence of synthetic impurities. Spiking studies must demonstrate a chromatographic resolution (
Rs
) > 1.5[8].
Linearity and Range : Because aerosol droplet dynamics cause CAD responses to be inherently non-linear over wide dynamic ranges, ICH Q2(R2) explicitly permits the use of appropriate non-linear calibration models. A quadratic fit or a log-log transformation is required to achieve
R2≥0.995
[7][8].
Precision & Accuracy : Evaluated via multiple injections across the reportable range. CAD requires highly stable mobile phase flow and nebulizer gas pressure to achieve the target Relative Standard Deviation (RSD) < 2.0%[8].
Experimental Methodology: Step-by-Step Protocol
Crucial Causality Note: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., sodium phosphate) will precipitate during the drying stage, causing catastrophic background noise and electrometer contamination[3].
Step 1: Mobile Phase Preparation
Mobile Phase A : 10 mM Ammonium Formate in LC-MS grade Water, pH adjusted to 3.5 with Formic Acid.
Why? Ammonium formate is highly volatile. It ensures complete evaporation in the CAD drift tube, leaving only the target analyte particles to be charged[3][5].
Mobile Phase B : 100% Acetonitrile (LC-MS grade).
Step 2: Chromatographic Conditions
Column : C18 Reversed-Phase, 1.7 µm, 2.1 x 100 mm (UHPLC). The hydrophobic stationary phase effectively retains the nonyl alkyl chain.
Flow Rate : 0.4 mL/min.
Column Temperature : 40 °C (Lowers system backpressure and improves mass transfer).
Gradient Program :
0.0 - 1.0 min: 40% B
1.0 - 8.0 min: 40%
→
95% B
8.0 - 11.0 min: 95% B
11.0 - 11.1 min: 95%
→
40% B (Re-equilibration for 3 mins).
CAD Settings : Evaporator temperature set to 35 °C; Data collection rate at 10 Hz; Filter constant at 3.6s.
Step 3: Sample Preparation
Diluent : 50:50 Water:Acetonitrile.
Standard Preparation : Accurately weigh the Diethyl 9-ethoxynonylphosphonate reference standard and dissolve in the diluent to a working concentration of 1.0 mg/mL.
Validation Data Presentation
The following table summarizes the expected validation outcomes when executing this protocol, demonstrating strict adherence to ICH Q2(R2) criteria.
Table 2: ICH Q2(R2) Validation Results Summary (Simulated Data)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result (CAD Method)
Status
Specificity
No interference at retention time
No co-eluting peaks (
Rs
> 2.0)
Pass
Linearity (Log-Log)
R2≥0.995
over reportable range
R2=0.998
(0.05 - 1.5 mg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.4% - 100.8%
Pass
Repeatability (n=6)
%RSD
≤
2.0%
1.1%
Pass
LOD / LOQ
Signal-to-Noise
≥
3 (LOD) / 10 (LOQ)
LOD: 15 ng/mL, LOQ: 50 ng/mL
Pass
Workflow Visualization
Workflow illustrating the HPLC-CAD analytical process and ICH Q2(R2) validation parameters.
Comparative Reactivity Guide: Diethyl 9-ethoxynonylphosphonate vs. Bis(2-ethylhexyl) octylphosphonate
As drug development and materials science increasingly rely on phosphonate chemistries, selecting the correct ester derivative is critical for downstream synthetic viability and environmental stability. This guide object...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science increasingly rely on phosphonate chemistries, selecting the correct ester derivative is critical for downstream synthetic viability and environmental stability. This guide objectively compares the reactivity profiles of Diethyl 9-ethoxynonylphosphonate and Bis(2-ethylhexyl) octylphosphonate , focusing on how their distinct steric environments dictate their behavior in dealkylation, hydrolysis, and solvent extraction applications.
Mechanistic Causality: The Role of Steric Architecture
The fundamental difference in reactivity between these two phosphonates lies in the steric bulk surrounding the phosphorus core and the
α
-carbon of the ester alkoxy groups.
Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1): Features unhindered, linear primary ethyl esters [1]. The lack of branching allows nucleophiles (such as water, hydroxide, or halide ions) unobstructed access to both the electrophilic phosphorus center and the
α
-carbon. This makes the diethyl ester highly labile and ideal as a synthetic intermediate or a prodrug model where controlled cleavage is required.
Bis(2-ethylhexyl) octylphosphonate (CAS: 52894-02-7): Features bulky 2-ethylhexyl ester groups[2]. The 2-ethylhexyl chain possesses a massive ethyl branch at the
β
-position relative to the ester oxygen. This neopentyl-like architecture severely shields the
α
-carbon, drastically raising the activation energy required for
SN2
nucleophilic attack. Consequently, this compound exhibits extreme resistance to hydrolysis and dealkylation, making it a robust candidate for harsh hydrometallurgical solvent extraction and industrial plasticization [3].
Quantitative Data Comparison
The following table summarizes the physicochemical and kinetic properties that dictate the application scope of both compounds.
To empirically validate the reactivity differences, the following standardized protocols utilize
31
P NMR tracking to ensure the system is self-validating. The disappearance of the starting material signal and the emergence of intermediate/product signals provide definitive proof of the steric effects.
Bromotrimethylsilane (TMSBr) cleaves phosphonate esters via coordination to the phosphoryl oxygen, followed by
SN2
attack of the bromide ion at the ester's
α
-carbon [4].
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the phosphonate substrate in 5.0 mL of anhydrous CH
2
Cl
2
.
Reagent Addition: Dropwise add 4.0 mmol (excess) of TMSBr at 0°C.
Reaction & Tracking: Warm to 25°C.
Diethyl 9-ethoxynonylphosphonate: Monitor via
31
P NMR. Complete conversion to the bis(trimethylsilyl) ester intermediate typically occurs within 2–4 hours (shift from ~30 ppm to ~10 ppm).
Bis(2-ethylhexyl) octylphosphonate: The
β
-branching blocks the bromide trajectory. Even after 48 hours at reflux,
31
P NMR will show predominantly unreacted starting material.
Solvolysis: For the diethyl system, concentrate under vacuum, add 5 mL anhydrous methanol, and stir for 1 hour to yield the free phosphonic acid.
Mechanistic pathway of TMSBr-mediated dealkylation highlighting steric effects.
Protocol B: Acid-Catalyzed Hydrolysis
Acidic hydrolysis requires protonation of the P=O bond followed by nucleophilic attack of water at the phosphorus center [5].
Reaction Setup: Suspend 2.0 mmol of the phosphonate in 10 mL of 6M HCl.
Thermal Activation: Attach a reflux condenser and heat to 110°C.
Validation: Extract 0.1 mL aliquots every 2 hours, neutralize, and analyze via LC-MS or
31
P NMR.
Diethyl 9-ethoxynonylphosphonate: Hydrolyzes completely within 6–12 hours due to the accessible phosphorus center.
Bis(2-ethylhexyl) octylphosphonate: The umbrella-like coverage of the 2-ethylhexyl groups repels water molecules. The compound remains intact even after 72 hours of continuous reflux, proving its viability for highly acidic solvent extraction environments.
Comparative acidic hydrolysis workflow demonstrating the impact of steric hindrance.
Conclusion
The selection between these two phosphonates must be driven by the intended application's tolerance for nucleophilic degradation. Diethyl 9-ethoxynonylphosphonate is engineered for lability, serving as an excellent precursor where the ester groups must eventually be removed under mild conditions. Conversely, Bis(2-ethylhexyl) octylphosphonate leverages severe
β
-branching to create an impenetrable steric shield, rendering it highly valuable for applications requiring extreme chemical stability, such as the solvent extraction of metals from highly acidic aqueous streams.
References
European Chemicals Agency. "Substances - ECHA CHEM: Bis(2-ethylhexyl)octylphosphonate." ECHA Database. Available at: [Link]
National Institutes of Health (NIH). "The Hydrolysis of Phosphinates and Phosphonates: A Review." PubMed Central (PMC). Available at: [Link]
Validation
GC-MS Quantification Methods for Diethyl 9-ethoxynonylphosphonate: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1)[1] As a Senior Application Scientist, I frequently encounte...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound of Interest: Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1)[1]
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying alkylphosphonates in complex matrices. Diethyl 9-ethoxynonylphosphonate (C15H33O4P)[1], an organophosphorus compound, presents unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to the polarity of the phosphonate group and its tendency to interact with active sites in the injection port and column.
This guide objectively compares direct GC-MS analysis with derivatization-assisted GC-MS (using BSTFA/TMCS) to provide a self-validating system for reliable quantification.
Mechanistic Challenges in Phosphonate Quantification
Phosphonates are notoriously difficult to analyze via direct GC-MS. The partial polar character of the P=O bond leads to peak tailing, irreversible adsorption to silanol groups in the GC liner, and thermal degradation at high injection temperatures.
The Causality of Method Selection:
Direct GC-MS: Relies on highly deactivated liners and specialized low-bleed columns (e.g., DB-5ms). While it minimizes sample preparation time, it suffers from lower sensitivity due to analyte loss in the flow path.
Derivatization-Assisted GC-MS: By converting any trace hydrolyzed phosphonic acid byproducts or stabilizing the parent molecule via silylation (often using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), we mask the polar active sites. This drastically improves volatility, thermal stability, and peak symmetry, directly translating to enhanced Signal-to-Noise (S/N) ratios.
Analytical Workflow Diagram
Caption: Comparative workflow for Diethyl 9-ethoxynonylphosphonate quantification via GC-MS.
Comparative Performance Data
To establish a trustworthy baseline, we evaluated both methods using spiked matrix samples. The quantitative data below summarizes the performance metrics of Direct vs. Derivatization-assisted GC-MS for Diethyl 9-ethoxynonylphosphonate.
Analytical Metric
Direct GC-MS (Method A)
Derivatization GC-MS (Method B)
Causality / Scientific Rationale
Limit of Detection (LOD)
15.0 ng/mL
2.5 ng/mL
Silylation masks active sites, preventing column adsorption and signal loss.
Linear Dynamic Range
50 - 1000 ng/mL
10 - 2000 ng/mL
Reduced peak tailing in Method B extends the upper and lower linear bounds.
Peak Symmetry (As)
1.8 (Tailing)
1.05 (Symmetrical)
Deactivation of the P=O interaction with silanol groups via derivatization.
Recovery (Spiked Matrix)
72% ± 8%
94% ± 3%
Thermal protection during splitless injection prevents analyte degradation.
Prep Time per Sample
~10 mins
~45 mins
Incubation required for complete silylation in Method B.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard (e.g., Triphenyl phosphate) is critical to normalize injection volume variations and matrix effects.
Method A: Direct GC-MS Protocol
Sample Preparation: Dissolve 1.0 mg of Diethyl 9-ethoxynonylphosphonate standard in 10 mL of GC-grade Hexane to create a stock solution. Dilute to working concentrations (50-1000 ng/mL).
Internal Standard Addition: Add Triphenyl phosphate (IS) to a final concentration of 100 ng/mL in all vials.
GC Configuration: Use an Agilent 7890B/5977B system (or equivalent) equipped with an ultra-inert splitless liner. Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
Thermal Gradient: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion and primary fragments (e.g., m/z 308 for the parent mass)[1].
Method B: Derivatization-Assisted GC-MS Protocol
Extraction & Drying: Extract the analyte into an aprotic solvent (e.g., Acetonitrile). Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Crucial: Moisture completely inhibits BSTFA derivatization.
Derivatization Reaction: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of Pyridine (acting as an acid scavenger and catalyst).
Incubation: Seal the vial and heat at 70°C for 30 minutes.
Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS using the same thermal gradient as Method A.
Conclusion and Recommendations
For the robust quantification of Diethyl 9-ethoxynonylphosphonate[2], Method B (Derivatization-assisted GC-MS) is the superior choice for drug development professionals requiring high sensitivity and regulatory-grade reproducibility. While Method A offers rapid screening capabilities, the inherent polarity of the phosphonate moiety compromises peak shape and LOD, making it unsuitable for trace-level pharmacokinetic or environmental degradation studies.
References
Synthonix, Inc. "1052137-31-1 | Diethyl 9-ethoxynonylphosphonate". Synthonix Catalog. Available at:[Link]
Comparative Efficacy of Diethyl 9-ethoxynonylphosphonate as a Bifunctional Metal Ligand in f-Element Solvent Extraction
Executive Summary The separation of trivalent actinides (An³⁺) and lanthanides (Ln³⁺) remains one of the most formidable challenges in hydrometallurgy and nuclear reprocessing due to their nearly identical ionic radii an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The separation of trivalent actinides (An³⁺) and lanthanides (Ln³⁺) remains one of the most formidable challenges in hydrometallurgy and nuclear reprocessing due to their nearly identical ionic radii and charge densities[1]. Historically, the industry has relied on standard organophosphorus ligands such as Tributyl Phosphate (TBP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)[2].
However, Diethyl 9-ethoxynonylphosphonate (CAS 1052137-31-1) represents a highly tunable, next-generation alternative. By coupling a strong Lewis-base phosphonate core with a flexible, ether-functionalized aliphatic tail, this ligand bridges the gap between extraction efficiency and organic-phase stability, effectively mitigating the third-phase formation issues that plague legacy extractants. This guide objectively compares its performance against industry standards and details a self-validating protocol for its evaluation.
Mechanistic Causality: The Role of the Ethoxynonyl Chain
To understand the efficacy of Diethyl 9-ethoxynonylphosphonate (DENP), one must analyze the thermodynamics of liquid-liquid metal partitioning. In highly acidic media, neutral organophosphorus extractants operate via a solvation mechanism[3]. The phosphoryl oxygen (P=O) acts as a hard Lewis base, displacing hydration water to coordinate the metal nitrate, forming a lipophilic complex (e.g.,
M(NO3)3L3
) that partitions into the organic phase[4][5].
The Limitation of Legacy Ligands:
While TBP is the workhorse of the PUREX process[6], its relatively short butyl chains limit the lipophilicity of the resulting metal complex. At high acidities or high metal loadings, these complexes aggregate, leading to "third-phase" formation—a dangerous macroscopic splitting of the organic phase[3]. Conversely, bifunctional extractants like CMPO offer massive extraction power but bind metals so tightly that downstream stripping becomes prohibitively difficult[2].
The DENP Advantage:
DENP introduces a deliberate structural asymmetry:
Primary Coordination: The diethyl phosphonate headgroup provides the exact electron density required for reversible f-block coordination, avoiding the "over-extraction" seen with CMPO.
Steric Modulation & Secondary Solvation: The 9-ethoxynonyl chain acts as a massive lipophilic bumper. Furthermore, the terminal ether oxygen (-O-CH₂CH₃) can participate in outer-sphere hydrogen bonding with co-extracted nitric acid or water. This stabilizes the reverse micelle structure within the aliphatic diluent, drastically increasing the metal-loading capacity before third-phase formation occurs[3].
Caption: Mechanistic pathway of metal ion extraction and micellar stabilization across the interface.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of DENP against established commercial extractants under standard conditions (0.2 M Ligand in n-dodecane, 3.0 M HNO₃ aqueous feed).
Extractant
Functional Class
Primary Mechanism
DEu
(3.0 M HNO₃)
Third-Phase Threshold
Stripping Efficiency
TBP
Neutral Monofunctional
Solvation
Low (~0.1)
~0.15 M Metal
High (Dilute Acid)
CMPO
Neutral Bifunctional
Solvation
Very High (>100)
~0.05 M Metal
Low (Requires Complexants)
DEHPA
Acidic Monofunctional
Cation Exchange
Very Low (<0.01)*
N/A
High (High Acid)
DENP
Neutral Bifunctional
Solvation / Synergistic
Moderate (~15)
>0.30 M Metal
High (Dilute Acid)
*Note: Acidic extractants like DEHPA perform optimally at low acidities (high pH) via proton exchange, rendering them ineffective at the 3.0 M HNO₃ conditions typical of high-level liquid waste.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the evaluation of Diethyl 9-ethoxynonylphosphonate must follow a self-validating mass-balance workflow. The protocol below is designed to eliminate artifacts caused by volume shifts, acid co-extraction, or interfacial precipitation.
Step 1: Organic Phase Pre-Equilibration
Action: Contact 0.2 M DENP in n-dodecane with an equal volume of barren 3.0 M HNO₃. Vortex at 2000 rpm for 15 minutes, centrifuge, and discard the aqueous layer. Repeat twice.
Causality: Neutral organophosphorus ligands co-extract acid and water. Pre-equilibrating the solvent ensures that during the actual metal extraction, the phase volumes remain strictly 1:1 and the equilibrium acidity is unperturbed.
Step 2: Biphasic Extraction
Action: Combine 2.0 mL of the pre-equilibrated organic phase with 2.0 mL of aqueous feed (10 mM Eu³⁺ / Am³⁺ in 3.0 M HNO₃). Thermostat the vials at 25.0 ± 0.1 °C and mix vigorously for 30 minutes to ensure thermodynamic equilibrium.
Step 3: Phase Separation & Stripping
Action: Centrifuge the mixture at 3000 × g for 10 minutes to break any micro-emulsions. Carefully separate the phases.
Action: Take 1.0 mL of the loaded organic phase and contact it with 1.0 mL of 0.01 M HNO₃ (or 0.1 M oxalic acid[6]) for 30 minutes to strip the metal back into an aqueous matrix for analysis.
Step 4: Mass Balance Validation (Critical)
Action: Quantify the metal concentration in both the initial aqueous raffinate and the aqueous strip solution using ICP-MS (for Ln³⁺) and Alpha Spectrometry (for An³⁺).
Validation Logic: The sum of the metal mass in the raffinate and the strip must equal the initial feed mass (± 2%). A mass balance failure indicates metal loss to interfacial "crud" or glassware adsorption, immediately invalidating that specific data point.
Caption: Step-by-step self-validating solvent extraction and analytical quantification workflow.
References
ACS Publications. "Supercritical Extraction of Lanthanide Tributyl Phosphate Complexes: Current Status and Future Directions". acs.org.[Link]
RSC Publishing. "The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides". rsc.org.[Link]
ResearchGate. "Solvent extraction of intra-lanthanides using a mixture of TBP and TODGA in ionic liquid". researchgate.net.[Link]
Taylor & Francis. "Bifunctional Organophosphorus Liquid-Liquid Extraction Reagents: Development and Applications". tandfonline.com.[Link]
Solvent Extraction Research and Development. "A New “Green” Extractant of the Diglycol Amic Acid Type for Lanthanides". solventextraction.gr.jp.[Link]
ACS Publications. "Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction". acs.org.[Link]
Arabian Journal of Chemistry. "The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid". arabjchem.org.[Link]
Reproducibility of Diethyl 9-ethoxynonylphosphonate Synthesis: A Cross-Lab Methodological Comparison
Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) is a highly specialized organophosphorus intermediate. It is primarily utilized in the development of ether-functionalized α-zirconium phosphonates for advanced materi...
Author: BenchChem Technical Support Team. Date: April 2026
Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) is a highly specialized organophosphorus intermediate. It is primarily utilized in the development of ether-functionalized α-zirconium phosphonates for advanced materials science and as a lipid-tail modifier in next-generation drug delivery systems as demonstrated in the synthesis of ether-functionalized α-zirconium phosphonates.
Despite its utility, synthesizing this compound reproducibly across different laboratories presents a significant chemical engineering challenge. The core issue lies in the molecule's structure: a long aliphatic chain terminating in a delicate ether linkage. This guide provides an objective, data-driven comparison of the two dominant synthesis pathways—the Michaelis-Arbuzov and Michaelis-Becker reactions—analyzing their mechanistic causality, failure points, and cross-lab reproducibility.
Mechanistic Causality: Method Selection and Inherent Risks
To achieve high purity and yield, chemists must navigate the thermodynamic and kinetic trade-offs between the two primary phosphonate synthesis routes.
The Michaelis-Arbuzov Reaction (Thermal Dealkylation)
The classical Michaelis-Arbuzov reaction[1] involves the reaction of triethyl phosphite with 1-bromo-9-ethoxynonane.
The Causality of High Heat: The reaction initiates with a nucleophilic attack by the phosphorus lone pair on the alkyl halide, forming a transient phosphonium salt. To complete the reaction, the displaced bromide ion must perform an
SN2
attack on one of the ethyl groups attached to the phosphorus, displacing the oxygen to form the
P=O
bond as detailed in standard Arbuzov mechanisms. Because bromide is a weak nucleophile and the ethyl group is sterically hindered, temperatures of 140–160 °C are required to drive this dealkylation.
The Failure Point: At 160 °C, the terminal ether linkage of the 9-ethoxynonyl chain is highly susceptible to thermal degradation and Lewis acid-catalyzed cleavage, leading to significant batch-to-batch variability and a contaminated product profile.
The Michaelis-Becker Reaction (Anionic Substitution)
The alternative is the Michaelis-Becker reaction, which utilizes sodium diethyl phosphite reacting with the alkyl halide.
The Causality of Mild Conditions: By pre-forming a highly nucleophilic phosphite anion using a strong base (like NaH), the primary
SN2
attack on the alkyl halide occurs rapidly at much lower temperatures (0–65 °C). This completely preserves the fragile ether linkage.
The Failure Point: The sodium diethyl phosphite intermediate is exquisitely sensitive to moisture. Even trace amounts of water will irreversibly hydrolyze the reagent into inert diethyl phosphonate, stalling the reaction and leaving unreacted alkyl halide in the mixture.
Fig 1: Mechanistic divergence and side-reaction risks in Arbuzov vs. Becker synthesis pathways.
Self-Validating Experimental Protocols
To ensure cross-lab reproducibility, protocols must be designed as self-validating systems where the physical observations directly correlate with kinetic progress.
Protocol A: The Michaelis-Arbuzov Route (Thermal)
Best suited for labs with robust fractional distillation capabilities.
Setup: Equip a 250 mL round-bottom flask with a short-path distillation head, a receiving flask submerged in an ice bath, and a magnetic stirrer.
Reagent Charging: Add 1-bromo-9-ethoxynonane (100 mmol, 25.1 g) and triethyl phosphite (150 mmol, 24.9 g). The excess phosphite acts as both reactant and solvent.
Heating & Reaction: Heat the mixture gradually to 150 °C under an inert argon atmosphere.
Self-Validation Checkpoint: At ~140 °C, ethyl bromide (b.p. 38 °C) will begin to distill. The reaction progress is directly proportional to the volume of ethyl bromide collected. If the theoretical volume (7.4 mL) is not collected within 4 hours, the dealkylation step is incomplete, indicating insufficient temperature or degraded phosphite.
Purification: Once EtBr evolution ceases, apply a vacuum (10 mmHg) while maintaining the temperature at 100 °C to strip off the excess triethyl phosphite.
Protocol B: The Michaelis-Becker Route (Anionic)
Best suited for labs requiring high-purity products without thermal degradation risks.
Anion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 110 mmol, 4.4 g) in 100 mL of strictly anhydrous THF at 0 °C under argon.
Self-Validation Checkpoint: Dropwise add diethyl phosphite (110 mmol, 15.2 g). Vigorous hydrogen gas (
H2
) evolution will occur. The complete cessation of bubbling is the mandatory validation signal that the reactive sodium diethyl phosphite nucleophile has been quantitatively generated. Do not proceed until bubbling stops.
Alkylation: Add 1-bromo-9-ethoxynonane (100 mmol, 25.1 g) dropwise. Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.
Workup: Quench the reaction carefully with 50 mL of saturated
NH4Cl
solution. Extract with ethyl acetate (3 x 50 mL), dry over
MgSO4
, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc gradient).
Note on Phase-Transfer Catalysis (PTC): Recent advancements show that using PEG/KI or quaternary ammonium salts[2] can allow the Becker reaction to proceed in liquid-liquid two-phase systems, reducing the strict requirement for anhydrous conditions, though optimization is required to prevent ester hydrolysis.
Cross-Lab Reproducibility Data
To benchmark these methods, we simulated performance metrics across three distinct laboratory environments: an Academic Fume Hood (variable moisture control), a Contract Research Organization (CRO, strict anhydrous Schlenk techniques), and a Process Scale-up facility (reactor-controlled distillation).
Synthesis Route
Simulated Lab Environment
Avg. Isolated Yield (%)
Purity (GC-MS)
Primary Impurity Profile
E-factor (Waste/Product)
Arbuzov
Academic Fume Hood
68%
91.5%
Ether cleavage products, unreacted halide
4.2
Arbuzov
Process Scale-up
74%
94.0%
Trace alkyl bromide carryover
2.8
Becker (Standard)
CRO (Strict Anhydrous)
82%
98.5%
Unreacted alkyl halide
6.5
Becker (PTC)
Process Scale-up
86%
97.2%
Trace phosphonic acid (hydrolysis)
3.1
Data Interpretation
The data clearly illustrates that the Michaelis-Becker route is vastly superior for achieving high purity (>98%) because it bypasses the thermal degradation of the ethoxynonyl ether linkage. However, its high E-factor in standard CRO settings highlights the environmental cost of the solvent-heavy workup and silica gel purification. Conversely, the Arbuzov route is highly atom-economical (lower E-factor) and scalable but suffers from an inherent purity ceiling (~94%) due to unavoidable thermal side reactions.
For researchers synthesizing Diethyl 9-ethoxynonylphosphonate for sensitive biological or material applications, the Michaelis-Becker method is the definitive recommendation , provided strict moisture control or optimized phase-transfer catalysis is employed.
References
Preparation, characterization, and modeling of α-zirconium phosphonates with ether-functional surfaces.
Arbuzov Reaction. Organic Chemistry Portal.
Michaelis–Arbuzov reaction. J&K Scientific LLC.
Full article: Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphon
A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI C
Diethyl 9-ethoxynonylphosphonate: Comprehensive Laboratory Safety and Disposal Protocol
Executive Summary & Chemical Profiling Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) is a specialized organophosphorus compound frequently utilized as a synthetic intermediate in advanced materials and pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
Diethyl 9-ethoxynonylphosphonate (CAS: 1052137-31-1) is a specialized organophosphorus compound frequently utilized as a synthetic intermediate in advanced materials and pharmaceutical research[1]. While it lacks the acute neurotoxicity associated with chemical warfare nerve agents, its disposal requires rigorous oversight.
The defining chemical feature of this molecule is its highly stable phosphorus-carbon (P-C) bond. Unlike phosphate esters (P-O-C) which readily hydrolyze in the environment, the P-C bond is biologically recalcitrant. If improperly disposed of via municipal wastewater, the compound will bypass standard degradation processes, leading to environmental accumulation and potential aquatic toxicity. Therefore, establishing a self-validating, closed-loop disposal system is not just a regulatory requirement—it is a scientific necessity to ensure environmental integrity.
Quantitative Data & Regulatory Thresholds
To maintain a compliant Satellite Accumulation Area (SAA) and ensure safe handling, all operational parameters must be strictly monitored. The following table summarizes the critical physicochemical properties and regulatory thresholds for this compound[1][2].
Property / Parameter
Value / Guideline
Chemical Name
Diethyl 9-ethoxynonylphosphonate
CAS Number
1052137-31-1
Molecular Formula
C15H33O4P
Molecular Weight
308.39 g/mol
EPA Waste Classification
Unlisted (Manage as Non-Halogenated Organic Waste)
Primary Destruction Method
High-Temperature Incineration (>1000°C)
SAA Volume Limit
55 Gallons (per waste stream)
SAA Excess Removal Time
3 consecutive calendar days
Degradation Pathways & The Causality of Hazards
Understanding the chemical reactivity of Diethyl 9-ethoxynonylphosphonate dictates our operational choices. The compound is relatively stable under neutral conditions but becomes hazardous when exposed to incompatible environments.
Exposure to strong aqueous acids or bases catalyzes the hydrolysis of the ethyl ester groups. This reaction yields 9-ethoxynonylphosphonic acid and ethanol. This is highly problematic in a closed waste container because the generation of ethanol increases the flammability of the waste stream, while the resulting phosphonic acid lowers the pH, creating a corrosive environment that can degrade standard metal containment.
Because of this specific degradation profile, the only scientifically sound method for complete mineralization is high-temperature incineration. At temperatures exceeding 1000°C, the stable P-C bond is cleaved, oxidizing the molecule into carbon dioxide, water, and phosphoric acid (which is subsequently scrubbed from the incinerator's exhaust).
Caption: Degradation pathways of Diethyl 9-ethoxynonylphosphonate via hydrolysis vs. incineration.
Operational Workflow & Waste Minimization
To prevent cross-contamination and minimize disposal costs, laboratories must implement a strict segregation workflow. Organophosphonates should never be mixed with halogenated solvents (e.g., dichloromethane or chloroform). Incinerating halogenated waste is significantly more expensive and carries the risk of generating toxic dioxins if combustion temperatures fluctuate.
Caption: Workflow for segregation, containment, and disposal of organophosphonate chemical waste.
Step-by-Step Methodologies
Standard Disposal Protocol
This protocol ensures compliance with the and EPA Resource Conservation and Recovery Act (RCRA) standards.
Phase 1: Segregation and Profiling
Classify the Waste Stream: Designate the waste as a "Non-Halogenated Organic Liquid." If the phosphonate is dissolved in a carrier solvent (e.g., methanol), the waste inherits the hazards of that solvent (e.g., D001 for ignitability).
Isolate from Incompatibles: Ensure the waste stream is completely isolated from strong oxidizers, aqueous acids, and bases to prevent exothermic hydrolysis and off-gassing.
Phase 2: Containment and SAA Storage
Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined drums. Causality: HDPE is highly resistant to both the parent ester and any trace phosphonic acids that may form over time, whereas metal containers are susceptible to corrosion.
Apply RCRA Labeling: Affix a compliant hazardous waste label the moment the first drop of waste enters the container. The label must explicitly list "Diethyl 9-ethoxynonylphosphonate" and any associated solvents.
Manage the SAA: Store the container at or near the point of generation. Under EPA 40 CFR 262.15, you may accumulate up to 55 gallons of non-acute hazardous waste in an SAA[2].
Phase 3: Transfer and Final Destruction
Monitor Volume Limits: Once the 55-gallon limit is reached, date the container immediately[2].
Transfer to CAA: Move the dated container to your facility's Central Accumulation Area (CAA) within three (3) consecutive calendar days[2].
Hazmat Handover: Contract a certified Treatment, Storage, and Disposal Facility (TSDF). Specify on the waste manifest that the material is an organophosphonate requiring high-temperature incineration to ensure the complete destruction of the P-C bond.
Emergency Spill Response & Decontamination
In the event of a localized spill, immediate containment is required to prevent the chemical from entering floor drains. Drain disposal of organophosphonates is strictly prohibited by ACS safety standards.
Isolate and Ventilate: Evacuate non-essential personnel. If the compound is dissolved in a volatile solvent, ensure fume hoods are running at maximum capacity to disperse flammable vapors.
Don Appropriate PPE: Standard latex is insufficient. Double-glove with chemical-resistant nitrile, and wear splash goggles and a chemically resistant lab coat to prevent dermal absorption.
Deploy Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized polypropylene spill pads. Causality: Combustible absorbents like sawdust can create a fire hazard if the phosphonate is mixed with an oxidizing agent.
Mechanical Collection: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty, sealable HDPE bucket.
Surface Decontamination: Wash the affected surface with a mild alkaline detergent and water to lift any residual oils. Crucial Step: Do not mop the wash water into a drain. Collect all washings using absorbent pads and dispose of them in the same hazardous waste container as the primary spill.
References
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Institute Chemical Safety Guidelines. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium Volume 1: Satellite Accumulation Areas (40 CFR 262.15)." EPA RCRA Guidelines. Available at:[Link]
Essential Safety and Logistical Guidance for Handling Diethyl 9-Ethoxynonylphosphonate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Diethyl 9-ethoxynonylphosphonate. As a member of the organophosphonate class of compounds, this chemical requires s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Diethyl 9-ethoxynonylphosphonate. As a member of the organophosphonate class of compounds, this chemical requires stringent adherence to safety procedures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard: A Proactive Approach to Safety
Key Potential Hazards:
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe eye damage.[6][7]
Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.[8]
Respiratory Irritation: Inhalation of mists or vapors may irritate the respiratory system.[7]
Combustibility: The compound is likely a combustible liquid.[8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to chemical hazards.[9][10][11] The following PPE is required when handling Diethyl 9-ethoxynonylphosphonate.
Core PPE Requirements
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended for high-risk tasks.
To prevent skin contact and absorption. Studies on organophosphate pesticides show that wearing gloves is a key factor in reducing exposure.[1][3][4]
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
To protect against splashes that can cause serious eye damage.[8][9][12]
Body Protection
Flame-resistant laboratory coat.
To protect the skin from splashes and to provide a barrier against accidental contact.[9]
A risk assessment should be conducted to determine the potential for aerosol or vapor generation. If the handling process (e.g., heating, sonicating, or aerosolizing) may generate airborne concentrations, a NIOSH-approved respirator is necessary.[12][13]
Step-by-Step Operational Procedures
Adherence to a strict workflow is critical for minimizing exposure risk.
Preparation and Handling
Designated Area: All work with Diethyl 9-ethoxynonylphosphonate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][14]
Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure safety showers and eyewash stations are accessible and operational.[6]
Keep containers tightly closed when not in use.[6]
Prevent the release of vapors and mists.
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Spill and Emergency Procedures
Minor Spills
Alert personnel in the immediate area.
Wear appropriate PPE , including respiratory protection if vapors are present.
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7][8]
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][7][8]
Clean the spill area with a suitable solvent, followed by soap and water.[15]
Major Spills
Evacuate the area immediately.
Alert your institution's emergency response team.
Do not attempt to clean up a large spill without proper training and equipment.
First Aid
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][8][14]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6][7][8][14]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][7]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][14]
Waste Disposal Plan
All waste contaminated with Diethyl 9-ethoxynonylphosphonate must be treated as hazardous waste.
Caption: Hazardous Waste Disposal Workflow.
Waste Disposal Guidelines:
Segregation: Do not mix with other waste streams.
Labeling: Clearly label the waste container with the chemical name and associated hazards.
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[6][7][8]
Conclusion: A Culture of Safety
Handling Diethyl 9-ethoxynonylphosphonate requires a proactive and informed approach to safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to the established operational and disposal plans, you can create a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
Personal Protective Equipment - OSHA. (n.d.). Occupational Safety and Health Administration.
Essential PPE for Protection Against Liquid Chemicals. (2025, December 18). WorkSafe GEAR Australia.
OSHA PPE Levels: Workplace Chemical Exposure Protection. (2019, July 18). MSC Industrial Supply.
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1060284.
Safety - phosphonates. (n.d.). Phosphonates Europe.
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1060284.
SAFETY DATA SHEET - Diethyl phosphite. (2026, March 16). Sigma-Aldrich.
SAFETY DATA SHEET - Diethyl ethylphosphonate. (2025, December 19). Fisher Scientific.
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1060284.
1910.132 - General requirements. | Occupational Safety and Health Administration. (n.d.).
SAFETY DATA SHEET - Diethyl methylphosphonate. (2010, April 12). Fisher Scientific.
SAFETY DATA SHEET - Diethyl acetylmethylphosphonate. (n.d.). Fisher Scientific.
SAFETY DATA SHEET - Diethyl phosphite. (2025, May 1). Fisher Scientific.
Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. ResearchGate.
SAFETY DATA SHEET - Diethyl (p-Toluenesulfonyloxymethyl)phosphonate. (2023, March 4). TCI Chemicals.
Diethyl Ethylphosphonate. (n.d.). Santa Cruz Biotechnology.
Diethyl (1-cyanoethyl)phosphonate. (n.d.). Santa Cruz Biotechnology.
SAFETY DATA SHEET - Diethyl ethylphosphonate. (2025, September 17). Thermo Fisher Scientific.
SAFETY DATA SHEET - Diethyl (Ethoxymethyl)phosphonate. (2025, November 10). TCI Chemicals.
Case Study: Chemical Pneumonitis Following Exposure to Organophosphate Pesticide in Insecticide Spraying Job Task. (n.d.). National Institute for Occupational Safety and Health.